n-Hexadecylpyridinium-d5 Bromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3,4,5,6-pentadeuterio-1-hexadecylpyridin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1/i15D,17D,18D,20D,21D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBJBNKEBPCGSY-KQSXXJGDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=[N+](C(=C1[2H])[2H])CCCCCCCCCCCCCCCC)[2H])[2H].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to n-Hexadecylpyridinium-d5 Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of n-Hexadecylpyridinium-d5 Bromide, a deuterated cationic surfactant. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses.
Core Chemical Properties
This compound is the deuterated analog of the quaternary ammonium compound n-Hexadecylpyridinium Bromide, also known as Cetylpyridinium Bromide. The deuterium labeling on the pyridinium ring makes it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.
| Property | Value |
| Chemical Name | 1-Hexadecylpyridin-1-ium-2,3,4,5,6-d5 bromide |
| Synonyms | Cetylpyridinium-d5 Bromide, Pyridinium-2,3,4,5,6-d5, 1-hexadecyl-, bromide |
| CAS Number | 143715-91-7 |
| Molecular Formula | C₂₁H₃₃D₅BrN |
| Molecular Weight | 389.48 g/mol |
| Isotopic Purity | Typically ≥98 atom % D |
| Chemical Purity | Typically ≥98% |
Physicochemical Characteristics
The physicochemical properties of this compound are largely comparable to its non-deuterated analog. As a cationic surfactant, it exhibits amphiphilic properties, possessing a hydrophilic pyridinium head group and a hydrophobic hexadecyl tail. This structure allows for the formation of micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC).
| Property | Description |
| Appearance | White to off-white solid |
| Solubility | Slightly soluble in water and methanol. Soluble in chloroform, acetone, and ethanol.[1] |
| Stability | The compound is hygroscopic and should be stored in a desiccated environment at room temperature. |
| Critical Micelle Concentration (CMC) | While specific data for the d5 variant is not readily available, the CMC for the non-deuterated n-Hexadecylpyridinium Bromide is approximately 0.9 mM in water. |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). Its chemical identity to the analyte of interest (n-Hexadecylpyridinium Bromide) ensures that it co-elutes and experiences similar ionization effects, thus correcting for variations in sample preparation and instrument response.
Logical Workflow for Use as an Internal Standard in LC-MS/MS
The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative LC-MS/MS assay.
Caption: Workflow for quantitative analysis using an internal standard.
Experimental Protocols
While a specific, detailed protocol for the use of this compound is not widely published, a general procedure can be adapted from established methods for the analysis of cationic surfactants.
General Protocol for Quantification of n-Hexadecylpyridinium Bromide using its d5-labeled Internal Standard
1. Preparation of Stock Solutions:
-
Prepare a primary stock solution of n-Hexadecylpyridinium Bromide (analyte) in methanol at a concentration of 1 mg/mL.
-
Prepare a primary stock solution of this compound (internal standard, IS) in methanol at a concentration of 1 mg/mL.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution with a suitable solvent (e.g., methanol:water, 50:50 v/v).
-
Prepare a working solution of the IS by diluting the primary IS stock solution.
-
To a known volume of blank matrix (e.g., drug formulation excipients, plasma), add a small volume of the analyte working standard and a fixed volume of the IS working solution. This will generate calibration standards at various concentrations.
-
Quality control (QC) samples are prepared similarly at low, medium, and high concentrations within the calibration range.
3. Sample Preparation:
-
To a known volume of the sample to be analyzed, add the same fixed volume of the IS working solution as used for the calibration standards.
-
Perform a sample extraction procedure to remove interfering matrix components. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
A C18 reversed-phase column is typically suitable for the separation.
-
The mobile phase often consists of a gradient of an aqueous solution with an organic modifier (e.g., acetonitrile or methanol) and a small amount of an additive like formic acid or ammonium acetate to improve peak shape and ionization.
-
-
Mass Spectrometry:
-
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for both the analyte and the IS need to be determined by direct infusion of the individual compounds.
-
For n-Hexadecylpyridinium Bromide (C₂₁H₃₈N⁺): Monitor the transition of the parent ion.
-
For this compound (C₂₁H₃₃D₅N⁺): Monitor the corresponding transition for the deuterated parent ion.
-
-
5. Data Analysis:
-
Integrate the peak areas of the analyte and the IS for all calibration standards, QC samples, and unknown samples.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Synthesis of this compound
A general method for the synthesis of n-Hexadecylpyridinium Bromide involves the reaction of 1-bromohexadecane with pyridine. For the deuterated analog, pyridine-d5 is used as a starting material.
Caption: General synthetic route for this compound.
Safety and Handling
n-Hexadecylpyridinium compounds are quaternary ammonium salts and should be handled with appropriate safety precautions. They can be irritating to the skin, eyes, and respiratory system. Always consult the Safety Data Sheet (SDS) before handling.
References
An In-depth Technical Guide to n-Hexadecylpyridinium-d5 Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
n-Hexadecylpyridinium-d5 Bromide, the deuterated analogue of the well-known cationic surfactant n-Hexadecylpyridinium Bromide (Cetylpyridinium Bromide), serves as a valuable tool in a variety of research and development applications. Its isotopic labeling makes it particularly useful as an internal standard in mass spectrometry-based quantitative analyses, allowing for precise tracking and quantification of its non-deuterated counterpart. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, with a focus on its role in antimicrobial research and its impact on cellular signaling pathways.
Core Chemical and Physical Properties
This compound is a white to off-white solid.[1] It is characterized by the replacement of the five hydrogen atoms on the pyridinium ring with deuterium. This isotopic substitution results in a higher molecular weight compared to the non-deuterated form. The compound is hygroscopic and should be stored in a dry environment.[2]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and its non-deuterated analogue for comparison.
| Property | This compound | n-Hexadecylpyridinium Bromide (Cetylpyridinium Bromide) | References |
| CAS Number | 143715-91-7 | 140-72-7 | [3][4],[5] |
| Molecular Formula | C₂₁H₃₃D₅BrN | C₂₁H₃₈BrN | [4],[6] |
| Molecular Weight | 389.48 g/mol | 384.44 g/mol | [7],[6] |
| Appearance | White to Off-White Solid | White or slightly yellow crystalline solid | [1],[8] |
| Melting Point | Not explicitly reported | 63-69 °C | [9] |
| Solubility | Slightly soluble in methanol and water | Soluble in chloroform, methanol, acetone, and ethanol. Water solubility: 5 g/L at 20 °C. | [2],[5] |
| Hygroscopicity | Hygroscopic | Hygroscopic | [2] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum of the deuterated compound would lack the signals corresponding to the pyridinium ring protons. The spectrum would be dominated by the signals from the hexadecyl chain. For the non-deuterated form in CDCl₃, characteristic peaks are observed at approximately 9.44 ppm, 8.57 ppm, and 8.21 ppm for the pyridinium protons, 4.95 ppm for the methylene group attached to the nitrogen, and between 0.88 and 2.04 ppm for the protons of the hexadecyl chain.[10]
-
¹³C NMR: The carbon-13 NMR spectrum would show the signals for the carbons of the hexadecyl chain and the pyridinium ring. The signals for the deuterated carbons of the pyridinium ring would be significantly attenuated or absent depending on the specific NMR experiment. Predicted ¹³C NMR data for the non-deuterated form in water shows peaks for the pyridinium ring carbons between approximately 140 and 150 ppm and for the hexadecyl chain carbons between approximately 15 and 65 ppm.
-
Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its higher molecular weight due to the five deuterium atoms. The fragmentation pattern would be similar to the non-deuterated compound, with characteristic fragments of the pyridinium head group and the hexadecyl tail. The mass spectrum of the non-deuterated compound shows a molecular ion at m/z 383.[10]
Synthesis and Manufacturing
A general method for the synthesis of n-Hexadecylpyridinium Bromide involves the quaternization of pyridine with 1-bromohexadecane.[11] The reaction is typically carried out in a suitable solvent such as anhydrous acetonitrile under reflux for 24 hours.[11] After the reaction is complete, the solvent is removed, and the product is purified by recrystallization.[11]
For the synthesis of This compound , a similar approach would be used, substituting pyridine with pyridine-d5.
Illustrative Synthesis Workflow
Applications in Research and Drug Development
This compound is primarily used as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) methods.[12] Its identical chemical behavior to the non-deuterated form, but distinct mass, allows for accurate quantification of n-Hexadecylpyridinium Bromide in complex matrices.[12]
The non-deuterated form, Cetylpyridinium Bromide (or Chloride), has a broad range of applications owing to its antimicrobial and surfactant properties.[8][13] These applications provide a context for the use of the deuterated analogue in related research.
Antimicrobial Activity
Cetylpyridinium compounds exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[14][15] The mechanism of action involves the disruption of the bacterial cell membrane integrity.[16] The positively charged pyridinium headgroup interacts with the negatively charged components of the bacterial cell wall, while the hydrophobic hexadecyl tail penetrates the lipid bilayer, leading to leakage of cellular contents and cell death.[17]
Table of Minimum Inhibitory Concentrations (MICs) for Cetylpyridinium Chloride (CPC)
| Microorganism | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | 10 | [17] |
| Staphylococcus aureus (MSSA) | 2 | [17] |
| Escherichia coli | 8 - 512 | [17] |
| Oral Gram-negative bacteria | Lower MICs than control | [18] |
| Porphyromonas gingivalis | MIC of 92.66% at 0.05% concentration |
Role in Drug Delivery
The surfactant properties of cetylpyridinium compounds make them useful in drug delivery systems.[15] They can be used to enhance the solubility and bioavailability of poorly water-soluble drugs.
Impact on Cellular Signaling Pathways
Recent research has focused on the effects of cetylpyridinium compounds on eukaryotic cell signaling, particularly in immune cells like mast cells. These studies reveal that at concentrations below its critical micelle concentration, cetylpyridinium chloride (CPC) can act as a signaling toxicant.[19]
Inhibition of Mast Cell Degranulation
CPC has been shown to inhibit the degranulation of mast cells in a dose-dependent manner.[19][20] This process is crucial in allergic and inflammatory responses. The inhibition is more potent at lower antigen concentrations and with longer pre-treatment times.[20]
Experimental Protocol: Mast Cell Degranulation Assay
A common method to assess mast cell degranulation is to measure the release of β-hexosaminidase, an enzyme stored in mast cell granules.
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) mast cells are cultured in appropriate media.
-
Sensitization: Cells are sensitized with anti-DNP IgE for 1-2 hours.
-
Treatment: Cells are washed and then treated with varying concentrations of n-Hexadecylpyridinium Bromide (or its deuterated form for tracer studies) for a specified pre-incubation period (e.g., 30 minutes).
-
Stimulation: Degranulation is initiated by adding DNP-BSA (antigen).
-
Quantification of Release: After incubation, the supernatant is collected, and the activity of β-hexosaminidase is measured using a fluorogenic substrate like 4-methylumbelliferyl N-acetyl-β-D-glucosaminide.
-
Data Analysis: The percentage of degranulation is calculated relative to total enzyme content (lysed cells) and spontaneous release (unstimulated cells).
Mechanism of Action on Mast Cell Signaling
The inhibitory effect of CPC on mast cell degranulation is attributed to its interference with key signaling events upstream of granule release.
CPC has been shown to inhibit the tyrosine phosphorylation of Syk kinase, a critical early event in the signaling cascade initiated by antigen cross-linking of IgE-bound FcεRI receptors.[21][22] This inhibition of Syk phosphorylation leads to a reduction in the activation of downstream effectors, including LAT and PLCγ.[21] Consequently, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG) is diminished.[19] This cascade of inhibition ultimately leads to reduced calcium mobilization from the endoplasmic reticulum and a dampening of store-operated calcium entry (SOCE), both of which are essential for mast cell degranulation.[19]
Conclusion
This compound is a crucial analytical tool for researchers working with its non-deuterated counterpart. Its utility as an internal standard ensures the accuracy and reliability of quantitative studies. Furthermore, the extensive research on the biological activities of cetylpyridinium compounds, particularly their antimicrobial properties and their ability to modulate immune cell signaling, provides a strong foundation for the application of the deuterated analogue in mechanistic and pharmacokinetic studies. This guide has provided a detailed overview of the key technical aspects of this compound to support its effective use in scientific and drug development endeavors.
References
- 1. This compound | 143715-91-7 [amp.chemicalbook.com]
- 2. 1-Hexadecylpyridinium bromide CAS#: 140-72-7 [m.chemicalbook.com]
- 3. a2bchem.com [a2bchem.com]
- 4. a2bchem.com [a2bchem.com]
- 5. Cetylpyridinium Bromide | C21H38N.Br | CID 8816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hexadecylpyridinium bromide = 97.0 140-72-7 [sigmaaldrich.com]
- 7. This compound, CDN 0.5 g | Buy Online | CDN | Fisher Scientific [fishersci.nl]
- 8. nbinno.com [nbinno.com]
- 9. Page loading... [guidechem.com]
- 10. 1-Hexadecylpyridinium bromide(140-72-7) 1H NMR [m.chemicalbook.com]
- 11. 1-Hexadecylpyridinium bromide | 140-72-7 [chemicalbook.com]
- 12. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. chemimpex.com [chemimpex.com]
- 16. goldbio.com [goldbio.com]
- 17. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial efficacy of 0·05% cetylpyridinium chloride mouthrinses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmaceutical agent cetylpyridinium chloride inhibits immune mast cell function by interfering with calcium mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Anti-microbial cetylpyridinium chloride suppresses mast cell function by targeting tyrosine phosphorylation of Syk kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
n-Hexadecylpyridinium-d5 Bromide molecular weight
An In-Depth Technical Guide to n-Hexadecylpyridinium-d5 Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, primary applications in analytical research, and relevant experimental methodologies. This document is intended for professionals in research, scientific, and drug development fields who utilize advanced analytical techniques for quantification.
Physicochemical Properties and Data
This compound is the deuterium-labeled form of n-Hexadecylpyridinium Bromide. The incorporation of five deuterium atoms on the pyridinium ring makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.
Quantitative Data Summary
| Property | Value |
| Chemical Name | This compound |
| Synonym | Cetylpyridinium-d5 Bromide |
| Molecular Formula | C₂₁H₃₃D₅N·Br |
| Molecular Weight | 389.48 g/mol |
| CAS Number | 143715-91-7 |
| Form | Solid (White to Off-White)[1] |
| Solubility | Slightly soluble in Methanol and Water[1] |
| Stability | Hygroscopic[1] |
Core Application: Internal Standard in Mass Spectrometry
The primary and most critical application of this compound is its use as a deuterated internal standard (IS) in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[2][3]
Deuterated internal standards are chemically identical to the analyte of interest (the non-labeled compound), but they have a slightly higher mass due to the replacement of hydrogen atoms with deuterium.[2] This property is fundamental to their function. In an LC-MS workflow, the deuterated standard co-elutes with the analyte but is distinguished by the mass spectrometer due to its different mass-to-charge ratio (m/z).[2][3]
The use of a deuterated IS is considered the gold standard in quantitative bioanalysis for several reasons:
-
Correction for Matrix Effects : It accurately compensates for variations in signal intensity caused by ion suppression or enhancement from complex biological matrices.[2][4][5]
-
Compensation for Sample Loss : Since the IS is added at the beginning of the sample preparation process, it experiences the same potential losses as the analyte during extraction, cleanup, and injection, allowing for accurate correction.[4][6]
-
Improved Precision and Accuracy : By normalizing the analyte's signal to the IS's signal, the method's precision, accuracy, and reproducibility are significantly enhanced.[3][4]
The non-deuterated form, often known as Cetylpyridinium Bromide (CPB) or Cetylpyridinium Chloride (CPC), is a cationic surfactant widely used for its antimicrobial properties in products like mouthwashes and lozenges.[7][8] Therefore, the deuterated standard is essential for accurately quantifying levels of this compound in pharmaceutical formulations, biological samples from clinical trials, or environmental testing.
Experimental Protocols
General Protocol for Quantification using this compound as an Internal Standard
This section outlines a typical workflow for the quantification of n-Hexadecylpyridinium Bromide in a biological matrix (e.g., plasma) using its deuterated form as an internal standard.
Objective: To accurately quantify the concentration of n-Hexadecylpyridinium Bromide in plasma samples.
Materials:
-
n-Hexadecylpyridinium Bromide (analyte standard)
-
This compound (internal standard, IS)
-
Blank plasma
-
Acetonitrile with 0.1% Formic Acid (Protein Precipitation Solution)
-
Methanol and Water (Mobile Phase components)
-
LC-MS system (e.g., Triple Quadrupole Mass Spectrometer)
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of the analyte standard in methanol.
-
Prepare a 1 mg/mL stock solution of the IS, this compound, in methanol.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Perform serial dilutions of the analyte stock solution with blank plasma to create calibration standards at a range of concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, QC sample, and unknown study sample in a microcentrifuge tube, add 10 µL of the IS working solution (e.g., at 200 ng/mL). This ensures the IS is present at a consistent concentration in every sample.
-
Vortex each tube briefly.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.[4]
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
Chromatography: Inject the supernatant onto a suitable C18 reverse-phase HPLC column. Use a gradient elution with mobile phases such as Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific m/z transitions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM).
-
Analyte (n-Hexadecylpyridinium): e.g., m/z 304.3 → [Fragment Ion]
-
IS (n-Hexadecylpyridinium-d5): e.g., m/z 309.3 → [Same Fragment Ion]
-
-
-
Data Processing:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the key processes associated with this compound and its non-deuterated counterpart.
References
- 1. This compound | 143715-91-7 [amp.chemicalbook.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. texilajournal.com [texilajournal.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. youtube.com [youtube.com]
- 7. goldbio.com [goldbio.com]
- 8. Cetylpyridinium Bromide | C21H38N.Br | CID 8816 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Characterization of n-Hexadecylpyridinium-d5 Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of n-Hexadecylpyridinium-d5 Bromide, a deuterated cationic surfactant with applications in drug delivery, as a bactericidal agent, and as an internal standard in analytical studies. This document details the synthetic pathway, experimental protocols, and in-depth characterization using modern analytical techniques.
Introduction
This compound is the deuterated analog of the well-known cationic surfactant, n-Hexadecylpyridinium Bromide (Cetylpyridinium Bromide). The incorporation of five deuterium atoms on the pyridinium ring provides a valuable tool for researchers, particularly in pharmacokinetic studies and as a non-interfering internal standard for mass spectrometry-based quantification of the non-deuterated compound. Its surfactant properties, which allow for the disruption of cell membranes, make it a subject of interest in drug formulation and as an antimicrobial agent.
Synthesis of this compound
The synthesis of this compound is a two-step process. The first step involves the synthesis of the deuterated precursor, pyridine-d5. The second step is a quaternization reaction where pyridine-d5 reacts with 1-bromohexadecane to form the final product.
Synthesis of Pyridine-d5
Pyridine-d5 can be synthesized via a palladium-catalyzed hydrogen-deuterium exchange reaction between pyridine and heavy water (D₂O)[1].
Experimental Protocol:
-
A mixture of pyridine and a palladium catalyst (e.g., palladium on charcoal) is placed in a sealed reaction vessel.
-
Heavy water (D₂O) is introduced into the vessel.
-
The reaction mixture is heated to facilitate the H/D exchange. The temperature and reaction time can be optimized to achieve a high degree of deuteration.
-
Upon completion, the catalyst is filtered off, and the deuterated pyridine is purified by distillation.
Synthesis of this compound
The final product is synthesized by the reaction of pyridine-d5 with 1-bromohexadecane.
Experimental Protocol:
-
In a round-bottom flask, dissolve pyridine-d5 (1.0 equivalent) in anhydrous acetonitrile.
-
Add 1-bromohexadecane (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is recrystallized from a suitable solvent system, such as acetone or an ether suspension, to yield pure this compound as a white to off-white solid.
Quantitative Data for Synthesis:
| Parameter | Value | Reference |
| Typical Yield | >95% | [2] |
| Purity (by HPLC) | >98% | [3] |
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The spectra are compared with those of the non-deuterated analog to confirm the incorporation of deuterium.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of the deuterated compound is expected to show the characteristic signals for the protons of the hexadecyl chain, while the signals corresponding to the aromatic protons of the pyridinium ring (typically found between δ 8.0 and 9.5 ppm in the non-deuterated compound) will be absent.[4] The presence of any residual proton signals in this region can be used to determine the isotopic purity.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for the carbon atoms of the hexadecyl chain and the pyridinium ring. The signals for the deuterated carbons of the pyridine ring will appear as multiplets due to carbon-deuterium coupling and will be shifted slightly upfield compared to the non-deuterated compound.
Predicted NMR Data (in CDCl₃):
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| ¹H | ~4.9 (t, 2H, N-CH₂) |
| ~2.0 (quint, 2H, N-CH₂-CH ₂) | |
| ~1.3 (m, 26H, -(CH₂)₁₃-) | |
| ~0.9 (t, 3H, -CH₃) | |
| ¹³C | ~145 (C2/C6 of pyridinium ring) |
| ~144 (C4 of pyridinium ring) | |
| ~128 (C3/C5 of pyridinium ring) | |
| ~62 (N-CH₂) | |
| ~32-22 (hexadecyl chain carbons) | |
| ~14 (-CH₃) |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. The molecular ion peak will be observed at m/z corresponding to the cationic portion of the molecule.
-
Expected Molecular Ion: The expected molecular ion for the cation [C₂₁H₃₃D₅N]⁺ is m/z 308.3. This is 5 mass units higher than the non-deuterated cation (m/z 303.3), confirming the incorporation of five deuterium atoms. The fragmentation pattern is expected to be similar to the non-deuterated compound, with the fragments containing the pyridinium ring showing a +5 mass shift.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer like ammonium formate) can be used.[5] Detection can be achieved using a UV detector (at ~254 nm) or an evaporative light scattering detector (ELSD).
Typical HPLC Purity Data:
| Parameter | Value |
| Purity | >98% |
| Retention Time | Dependent on specific column and mobile phase conditions |
Experimental Workflows
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Analytical Characterization Workflow
Caption: Analytical workflow for the characterization of the final product.
Conclusion
This technical guide outlines a reliable and reproducible method for the synthesis and characterization of this compound. The provided experimental protocols and characterization data will be valuable for researchers in medicinal chemistry, drug development, and analytical sciences who require this deuterated standard for their studies. The detailed workflows and data tables offer a practical resource for the successful preparation and validation of this important compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN1251363A - Novel process for synthesizing high-purity N-alkyl pyridine salt - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. 1-Hexadecylpyridinium bromide(140-72-7) 1H NMR spectrum [chemicalbook.com]
- 5. HPLC Method for Analysis of 1-Butylpyridinium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]
Methodological & Application
Application Notes and Protocols: n-Hexadecylpyridinium-d5 Bromide in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Hexadecylpyridinium-d5 Bromide is the deuterated form of n-Hexadecylpyridinium Bromide, a cationic surfactant also known as Cetylpyridinium Bromide.[1] Due to its structural similarity to the non-deuterated compound, this compound is an ideal internal standard for quantitative analysis by mass spectrometry.[2][3] The incorporation of five deuterium atoms on the pyridinium ring results in a mass shift that allows for its differentiation from the endogenous analyte by the mass spectrometer, while maintaining nearly identical chemical and physical properties.[4][5] This ensures similar extraction efficiency, ionization response, and chromatographic retention time, which are crucial for accurate quantification.[2][6]
The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the precise quantification of n-Hexadecylpyridinium Bromide or other structurally related cationic surfactants in various matrices, including pharmaceutical formulations, environmental samples, and biological specimens.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. It involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the beginning of the sample preparation process.[3] The ratio of the mass spectrometric signal of the analyte to that of the internal standard is then measured. This ratio is used to calculate the concentration of the analyte in the original sample. Because the analyte and the internal standard behave almost identically during sample preparation and analysis, any sample loss or variation in instrument response will affect both compounds equally, leading to a highly accurate and precise measurement.[2][6]
Application: Quantification of n-Hexadecylpyridinium Bromide in a Pharmaceutical Formulation
This protocol outlines a method for the quantification of n-Hexadecylpyridinium Bromide in a liquid pharmaceutical formulation using this compound as an internal standard by LC-MS/MS.
Experimental Workflow
Caption: Workflow for the quantification of n-Hexadecylpyridinium Bromide using a deuterated internal standard.
Materials and Reagents
-
n-Hexadecylpyridinium Bromide (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Pharmaceutical formulation containing n-Hexadecylpyridinium Bromide
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Protocol
-
Preparation of Standard Solutions:
-
Prepare a stock solution of n-Hexadecylpyridinium Bromide (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a working internal standard solution (1 µg/mL) by diluting the stock solution with methanol/water (50:50, v/v).
-
Prepare a series of calibration standards by spiking blank matrix with the n-Hexadecylpyridinium Bromide stock solution to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL. Add the working internal standard solution to each calibrator.
-
-
Sample Preparation:
-
Accurately weigh 1 g of the pharmaceutical formulation.
-
Add 10 µL of the working internal standard solution (1 µg/mL) of this compound.
-
Add 990 µL of methanol/water (50:50, v/v).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet any insoluble excipients.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
n-Hexadecylpyridinium: Monitor the transition of the parent ion to a specific product ion.
-
n-Hexadecylpyridinium-d5: Monitor the transition of the deuterated parent ion to its corresponding product ion.
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (n-Hexadecylpyridinium Bromide) and the internal standard (this compound).
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of n-Hexadecylpyridinium Bromide in the sample by interpolating its peak area ratio from the calibration curve.
-
Quantitative Data Summary
The following table presents hypothetical data from a validation study for the quantification of n-Hexadecylpyridinium Bromide using this compound as an internal standard.
| Sample ID | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1 | 0.98 | 98.0 | 8.5 |
| LQC | 3 | 2.91 | 97.0 | 6.2 |
| MQC | 50 | 51.5 | 103.0 | 4.1 |
| HQC | 800 | 784 | 98.0 | 3.5 |
LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control; %RSD: Percent Relative Standard Deviation
Signaling Pathway and Logical Relationships
The use of a deuterated internal standard in quantitative mass spectrometry is based on a logical relationship that ensures accuracy and precision.
Caption: Logical relationship for accurate quantification using a deuterated internal standard.
Conclusion
This compound serves as a reliable internal standard for the quantification of n-Hexadecylpyridinium Bromide and related cationic surfactants by LC-MS/MS. Its use in isotope dilution mass spectrometry minimizes the impact of matrix effects and variations in sample preparation and instrument performance, leading to highly accurate and precise results. The detailed protocol provided here can be adapted for various sample matrices and is particularly valuable for quality control in pharmaceutical development and manufacturing, as well as for research applications requiring precise quantification of this surfactant.
References
- 1. Cetylpyridinium Bromide | C21H38N.Br | CID 8816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. google.com [google.com]
- 4. This compound | 143715-91-7 | Benchchem [benchchem.com]
- 5. This compound | 143715-91-7 [amp.chemicalbook.com]
- 6. nebiolab.com [nebiolab.com]
Application Notes and Protocols for Quantitative Analysis using n-Hexadecylpyridinium-d5 Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of n-Hexadecylpyridinium-d5 Bromide as an internal standard in the quantitative analysis of its non-deuterated analogue, cetylpyridinium, and other structurally related quaternary ammonium compounds. The methodologies described are particularly relevant for applications in pharmaceutical formulation analysis, pharmacokinetic studies, and quality control of consumer products.
Introduction
n-Hexadecylpyridinium, commonly known as cetylpyridinium, is a cationic quaternary ammonium compound with broad-spectrum antimicrobial properties. It is a key active ingredient in many pharmaceutical and consumer healthcare products, including mouthwashes, lozenges, and nasal sprays, where it aids in reducing plaque and gingivitis. Accurate and precise quantification of cetylpyridinium is crucial for ensuring product efficacy and safety.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach enhances the accuracy and precision of the method by compensating for variations in sample preparation, chromatography, and ionization efficiency. The deuterium-labeled internal standard co-elutes with the analyte and exhibits similar ionization behavior, but is distinguishable by its mass-to-charge ratio, allowing for reliable quantification.
Experimental Protocols
This section details the experimental procedures for the quantitative analysis of cetylpyridinium using this compound as an internal standard.
Materials and Reagents
-
Analytes: Cetylpyridinium Chloride (CPC) reference standard
-
Internal Standard: this compound
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Sample Matrices: Human plasma, saliva, or formulated product (e.g., mouthwash)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve an appropriate amount of Cetylpyridinium Chloride and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of cetylpyridinium by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation for Biological Matrices)
-
To 100 µL of the biological sample (e.g., plasma or saliva), add 10 µL of the internal standard working solution (100 ng/mL of this compound).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): The following MRM transitions should be optimized for the specific instrument used. The transitions provided for the internal standard are predicted based on the fragmentation of the non-deuterated analogue and require experimental verification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Cetylpyridinium | 304.3 | 304.3 (Quantifier) | 100 | 15 |
| 94.1 (Qualifier) | 100 | 35 | ||
| n-Hexadecylpyridinium-d5 | 309.3 | 309.3 (Quantifier) | 100 | 15 |
| 99.1 (Qualifier) | 100 | 35 |
Disclaimer: The MRM transitions for this compound are predicted and should be optimized in the laboratory for the specific instrument and conditions used.
Data Presentation
The following tables present illustrative quantitative data for a typical bioanalytical method validation for cetylpyridinium in human plasma using this compound as an internal standard.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| Cetylpyridinium | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| 3 (LQC) | 2.95 | 98.3 | 4.5 |
| 50 (MQC) | 51.2 | 102.4 | 3.2 |
| 800 (HQC) | 790.4 | 98.8 | 2.8 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 3: Recovery and Matrix Effect
| Analyte | Concentration Level | Recovery (%) | Matrix Effect (%) |
| Cetylpyridinium | Low (3 ng/mL) | 92.5 | 98.1 |
| High (800 ng/mL) | 95.1 | 101.5 | |
| n-Hexadecylpyridinium-d5 | 10 ng/mL | 93.8 | 99.3 |
Visualizations
Experimental Workflow
Caption: General workflow for quantitative analysis.
Signaling Pathway (Illustrative)
This diagram illustrates the principle of using a stable isotope-labeled internal standard for quantification, not a biological signaling pathway.
Caption: Principle of internal standard quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of cetylpyridinium by LC-MS/MS. The detailed protocols and validation data presented in these application notes serve as a valuable resource for researchers and scientists in the pharmaceutical and consumer healthcare industries. The methodologies can be adapted for various matrices and applications, ensuring accurate and precise quantification for product development, quality control, and research purposes.
Application Notes and Protocols: n-Hexadecylpyridinium-d5 Bromide in Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Hexadecylpyridinium-d5 Bromide is a deuterated version of the cationic surfactant n-Hexadecylpyridinium Bromide. While its non-deuterated counterpart, often used as Cetylpyridinium Chloride (CPC), is well-documented for its antimicrobial properties and its role as an excipient in drug formulations, the deuterated form serves as a powerful analytical tool in drug delivery research.[1][2] The substitution of five hydrogen atoms with deuterium on the pyridine ring provides a unique isotopic label, enabling researchers to trace, quantify, and understand the behavior of the surfactant within complex biological systems and formulations without significantly altering its physicochemical properties.[3][4]
This document provides detailed application notes and protocols for the use of this compound in key areas of drug delivery research, including its application in forming and characterizing micelles for drug encapsulation and its use as an internal standard for pharmacokinetic studies.
Key Applications
The primary applications of this compound in drug delivery research are centered on its role as a tracer and an internal standard. Its utility stems from the fact that the deuterium label makes it distinguishable by mass spectrometry and other isotopic analysis techniques.
Micelle and Nanoparticle Formation and Characterization
n-Hexadecylpyridinium Bromide, as a cationic surfactant, self-assembles into micelles in aqueous solutions, which can encapsulate hydrophobic drugs, enhancing their solubility and stability.[5][6][7] The deuterated analog is particularly useful in biophysical studies of these systems.
-
Small-Angle Neutron Scattering (SANS): The contrast matching capabilities of SANS, when used with deuterated and non-deuterated components, allow for the detailed structural characterization of micelles, including their size, shape, and aggregation number.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR can provide insights into the mobility and orientation of the surfactant molecules within the micellar structure.
Quantitative Analysis and Pharmacokinetic Studies
One of the most significant applications of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays.[3]
-
Bioavailability and Bioequivalence Studies: By spiking biological samples with a known concentration of the deuterated compound, the concentration of the non-deuterated active pharmaceutical ingredient (API) or the non-deuterated surfactant itself can be accurately quantified.[3]
-
Metabolism Studies: The use of the deuterated compound helps in distinguishing the parent compound from its metabolites, aiding in the elucidation of metabolic pathways.[4][8]
Experimental Protocols
Protocol 1: Preparation of Drug-Loaded Micelles using this compound
This protocol describes the preparation of micelles encapsulating a model hydrophobic drug, such as griseofulvin, using a thin-film hydration method.[9]
Materials:
-
This compound
-
Hydrophobic drug (e.g., Griseofulvin)
-
Chloroform
-
Deionized water
-
Rotary evaporator
-
Bath sonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Stock Solutions: Prepare a stock solution of this compound and the hydrophobic drug in chloroform.
-
Thin Film Formation: In a round-bottom flask, mix the desired molar ratio of the surfactant and the drug. Evaporate the solvent using a rotary evaporator at room temperature until a thin, uniform film is formed on the inner surface of the flask.
-
Hydration: Hydrate the thin film with deionized water by rotating the flask in a water bath at a temperature above the phase transition temperature of the surfactant.
-
Sonication: Sonicate the resulting suspension in a bath sonicator for 5-10 minutes to form a clear micellar solution.
-
Filtration: Filter the micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug or large aggregates.
Protocol 2: Quantification of n-Hexadecylpyridinium Bromide in Plasma using LC-MS with this compound as an Internal Standard
This protocol provides a general procedure for the quantification of the non-deuterated surfactant in plasma samples.
Materials:
-
Plasma samples containing n-Hexadecylpyridinium Bromide
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN)
-
Formic acid
-
HPLC system coupled with a tandem mass spectrometer (LC-MS/MS)
-
C18 HPLC column
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of the internal standard solution (this compound in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in positive ion mode with Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Data Presentation
Table 1: Physicochemical Properties of n-Hexadecylpyridinium Bromide Micelles
| Parameter | Value | Method of Determination |
| Critical Micelle Concentration (CMC) | ~0.9 mM | Surface Tension Measurement |
| Micelle Size (Hydrodynamic Diameter) | 5 - 10 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | +60 to +80 mV | Laser Doppler Velocimetry |
Table 2: Example LC-MS/MS Parameters for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| n-Hexadecylpyridinium | 304.3 | 79.1 | 35 |
| n-Hexadecylpyridinium-d5 (IS) | 309.3 | 84.1 | 35 |
Visualizations
Caption: Workflow for drug delivery research using this compound.
Caption: Proposed cellular uptake mechanism for cationic micelles.
References
- 1. Deuterated surfactants - The Road to the ESS - About - SINE2020 portal [sine2020.eu]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymeric micelles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel polymeric micelles for hydrophobic drug delivery based on biodegradable poly(hexyl-substituted lactides) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: n-Hexadecylpyridinium-d5 Bromide in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Hexadecylpyridinium bromide, part of the cetylpyridinium halide family (most commonly as cetylpyridinium chloride, CPC), is a cationic quaternary ammonium compound with potent antimicrobial properties. It is a common active ingredient in personal care products such as mouthwashes and throat sprays. In the realm of proteomics, the primary application of its non-deuterated form is not as a solubilizing agent for protein analysis, but rather as an antiseptic agent whose effects on microorganisms are studied at the proteome level. Understanding how bacteria respond to CPC treatment is crucial for developing more effective antimicrobial strategies and combating resistance.
The deuterated analog, n-Hexadecylpyridinium-d5 Bromide, serves a critical and distinct role in such studies: it is an ideal internal standard for the accurate quantification of n-Hexadecylpyridinium Bromide in biological samples using mass spectrometry. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they co-elute with the analyte of interest and experience similar ionization effects, thus correcting for sample loss during preparation and variations in instrument response.[1][2][3]
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the quantitative analysis of n-Hexadecylpyridinium Bromide from complex biological matrices, such as bacterial cell lysates, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Application: Isotope Dilution Mass Spectrometry
The core application of this compound is in isotope dilution mass spectrometry (IDMS). In this method, a known quantity of the deuterated standard is added to a sample containing an unknown quantity of the non-deuterated (native) analyte. The deuterated standard is chemically identical to the analyte but has a higher mass due to the incorporation of deuterium atoms.
During LC-MS/MS analysis, the native analyte and the deuterated internal standard are separated from other sample components by liquid chromatography and are then ionized and detected by the mass spectrometer. Because they are chemically identical, they have the same retention time in the LC but are distinguishable by their mass-to-charge ratio (m/z) in the MS. By comparing the signal intensity of the native analyte to that of the known amount of the internal standard, a precise and accurate quantification of the analyte in the original sample can be achieved.
Quantitative Data Summary
The following tables provide typical parameters for the LC-MS/MS analysis of n-Hexadecylpyridinium Bromide using its deuterated internal standard.
Table 1: Mass Spectrometry Parameters for Analyte and Internal Standard
| Parameter | n-Hexadecylpyridinium Bromide (Analyte) | This compound (Internal Standard) |
| Formula | C21H38N+ | C21H33D5N+ |
| Precursor Ion (m/z) | 304.3 | 309.3 |
| Product Ion (m/z) | 94.1 | 94.1 |
| Collision Energy (eV) | 35 | 35 |
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 1 mg of n-Hexadecylpyridinium Bromide and 1 mg of this compound in separate 1 mL volumes of methanol.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the n-Hexadecylpyridinium Bromide primary stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.
-
Protocol 2: Sample Preparation from Bacterial Lysate
-
Sample Collection:
-
Culture bacteria to the desired cell density and treat with n-Hexadecylpyridinium Bromide at various concentrations for a specified time.
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4 °C).
-
Lyse the bacterial pellets using a suitable lysis buffer and mechanical disruption (e.g., sonication).
-
-
Internal Standard Spiking:
-
To 100 µL of bacterial lysate, add 10 µL of the 100 ng/mL internal standard working solution (this compound). Vortex briefly.
-
-
Protein Precipitation:
-
Add 400 µL of ice-cold acetonitrile to the sample to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20 °C for 20 minutes.
-
-
Clarification:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated protein.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Data Analysis and Quantification
-
Peak Integration:
-
Integrate the peak areas for the selected precursor/product ion transitions for both the native analyte (m/z 304.3 → 94.1) and the deuterated internal standard (m/z 309.3 → 94.1).
-
-
Calibration Curve:
-
For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area.
-
Plot this ratio against the known concentration of the analyte to generate a linear calibration curve.
-
-
Sample Quantification:
-
Calculate the peak area ratio for the unknown samples.
-
Determine the concentration of n-Hexadecylpyridinium Bromide in the samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathway Visualization (Hypothetical)
While n-Hexadecylpyridinium Bromide itself is not part of a signaling pathway, its antimicrobial action triggers stress response pathways in bacteria. A proteomics study following CPC treatment might reveal changes in proteins involved in cell wall synthesis, efflux pumps, and oxidative stress responses.
Conclusion
This compound is a vital tool for the accurate and reliable quantification of its non-deuterated counterpart in complex biological samples. Its use as an internal standard in LC-MS/MS-based proteomics studies allows researchers to precisely measure the uptake and concentration of this important antimicrobial agent in target organisms, providing valuable data for understanding its mechanism of action and the development of microbial resistance. The protocols outlined here provide a robust framework for the application of this compound in quantitative proteomics research.
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole proteomes as internal standards in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for n-Hexadecylpyridinium-d5 Bromide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Hexadecylpyridinium-d5 Bromide is a deuterated cationic surfactant. Its non-deuterated counterpart, n-Hexadecylpyridinium Bromide (also known as Cetylpyridinium Bromide), is a well-known quaternary ammonium compound with antimicrobial and antiseptic properties. The primary mechanism of action for this class of compounds involves the disruption of cell membrane integrity, which can lead to cell lysis at higher concentrations. In mammalian cells, cationic surfactants have been shown to induce apoptosis and interfere with key signaling pathways.
The incorporation of five deuterium atoms (d5) into the terminal methyl group of the hexadecyl chain makes this compound a valuable tool for stable isotope tracer studies. This allows researchers to track the uptake, distribution, and metabolic fate of the molecule within cultured cells using techniques such as mass spectrometry. These application notes provide detailed protocols for utilizing this compound in cell culture, with a focus on cytotoxicity assessment, its effects on cellular signaling, and its application in metabolic tracer studies.
Compound Properties and Handling
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Cetylpyridinium-d5 Bromide |
| Molecular Formula | C21H33D5BrN |
| Appearance | White to off-white powder |
| Solubility | Soluble in water (5 g/L at 20°C), ethanol, methanol, and chloroform.[1] |
| Storage | Store at room temperature in a dry, inert atmosphere.[1] |
Safety Precautions: n-Hexadecylpyridinium Bromide is harmful if swallowed and toxic if inhaled. It can cause skin and eye irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be performed in a chemical fume hood.
Data Presentation: Cytotoxicity of Cetylpyridinium Compounds
The following table summarizes the cytotoxic effects of the non-deuterated analogue, Cetylpyridinium Chloride (CPC), on various mammalian cell lines. This data can be used as a starting point for determining the appropriate concentration range for experiments with this compound. It is crucial to perform a dose-response experiment for each new cell line.
| Cell Line | Compound | Assay | Endpoint | IC50 / LD50 | Exposure Time | Reference |
| MCF-7 (Human Breast Cancer) | Cetylpyridinium Chloride | MTT | LD50 | 6 µM | 1 hour | [3] |
| MCF-10A (Human Breast Epithelial) | Cetylpyridinium Chloride | MTT | LD50 | 8 µM | 1 hour | [3] |
| RBL-2H3 (Rat Basophilic Leukemia) | Cetylpyridinium Chloride | Not Specified | EC50 (ATP Inhibition) | 1.7 µM | Not Specified | [4] |
| Primary Human Keratinocytes | Cetylpyridinium Chloride | Not Specified | EC50 (ATP Inhibition) | 1.25 µM | Not Specified | [4] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Materials:
-
This compound powder
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the powder in sterile deionized water or PBS to create a concentrated stock solution (e.g., 10 mM).
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.
-
Protocol 2: Determination of Cytotoxicity using MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight (for adherent cells).
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical starting range could be from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (blank) and cells with medium but no compound (negative control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the negative control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram: Inhibition of Syk Kinase Signaling
Caption: Inhibition of Syk kinase phosphorylation by this compound.
Experimental Workflow: Stable Isotope Tracer Study
Caption: Workflow for a stable isotope tracer study using this compound.
Detailed Methodologies for Key Experiments
Protocol 3: Stable Isotope Tracer Study
This protocol provides a general framework for tracing the metabolic fate of this compound in cultured cells.
-
Materials:
-
Cells of interest cultured in appropriate medium
-
This compound stock solution
-
Control (non-deuterated) n-Hexadecylpyridinium Bromide
-
Ice-cold PBS
-
Cell scraper (for adherent cells)
-
Centrifuge
-
Extraction solvent (e.g., 80% methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
-
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in multi-well plates or flasks.
-
Replace the culture medium with fresh medium containing a non-cytotoxic concentration of this compound (determined from cytotoxicity assays). Include parallel cultures treated with the non-deuterated compound as a control.
-
Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) to track the time-dependent uptake and metabolism.
-
-
Cell Harvesting and Metabolite Extraction:
-
At each time point, rapidly wash the cells twice with ice-cold PBS to remove any extracellular compound.
-
For adherent cells, add a small volume of ice-cold extraction solvent and scrape the cells. For suspension cells, pellet the cells by centrifugation and resuspend in the extraction solvent.
-
Incubate the cell lysates on ice or at -20°C for at least 20 minutes to allow for protein precipitation and metabolite extraction.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Analyze the extracted metabolites using a high-resolution LC-MS system.
-
Develop a chromatographic method to separate this compound and its potential metabolites from other cellular components.
-
Use the mass spectrometer to detect the mass-to-charge ratio (m/z) of the parent compound and any potential metabolites. The d5-label will result in a 5-unit mass shift compared to the non-deuterated compound, allowing for unambiguous identification.
-
-
Data Analysis:
-
Analyze the LC-MS data to identify and quantify the isotopologues of this compound and its metabolites.
-
Determine the rate of uptake and the metabolic pathways involved by tracking the appearance and disappearance of the d5-labeled species over time.
-
-
Discussion and Conclusion
This compound is a versatile tool for cell culture research, enabling studies on cytotoxicity, cell signaling, and metabolic fate. As a cationic surfactant, it is expected to exhibit dose-dependent cytotoxicity, primarily through the disruption of cell membranes. The provided protocols for cytotoxicity testing are essential for determining appropriate, non-lethal concentrations for further experiments.
The finding that the non-deuterated analogue, CPC, inhibits Syk kinase phosphorylation provides a specific molecular target for investigating the compound's effects on cell signaling.[5] This can have implications for immune cell function and other cellular processes regulated by this pathway.
The key application of this compound lies in its use as a stable isotope tracer. The detailed protocol for a tracer study allows for the precise tracking of the compound's journey into and within the cell. This can reveal important information about its uptake mechanisms, intracellular localization, and potential biotransformation, which is critical for understanding its mechanism of action and for the development of drugs that may utilize similar chemical structures. Researchers should carefully consider the specific cell type and experimental question when designing their studies and adapt these protocols accordingly.
References
Application Notes and Protocols for n-Hexadecylpyridinium-d5 Bromide in Mass Spectrometry-Based Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Hexadecylpyridinium-d5 Bromide is a deuterated cationic surfactant with significant potential in mass spectrometry-based proteomics. Its unique properties allow it to serve a dual role in sample preparation: as a highly effective solubilizing agent for proteins, particularly those that are hydrophobic or membrane-associated, and as a stable isotope-labeled internal standard for accurate and reproducible quantification. The incorporation of deuterium atoms provides a mass shift that allows for its clear differentiation from its non-labeled analog and other sample components during mass spectrometric analysis, without significantly altering its chemical and physical behavior.
This document provides detailed application notes and protocols for the use of this compound in sample preparation workflows for proteomics, with a focus on its application as an internal standard for quantitative analysis.
Core Applications
-
Protein Solubilization: The surfactant properties of this compound facilitate the denaturation and solubilization of complex protein mixtures from various biological matrices, improving digestion efficiency and overall protein sequence coverage.
-
Internal Standard for Quantitative Proteomics: As a deuterated compound, it is an ideal internal standard to correct for variability introduced during sample preparation, chromatography, and mass spectrometric analysis. This leads to enhanced precision and accuracy in relative and absolute protein quantification.[1][2][3]
Data Presentation
The following tables represent illustrative data from a hypothetical experiment quantifying a target protein in a cell lysate using this compound as an internal standard. This data serves to demonstrate the expected outcomes and the utility of this internal standard in reducing variability.
Table 1: Illustrative Quantitative Analysis of Target Protein X with and without Internal Standard
| Sample ID | Replicate | Peak Area (Analyte) | Peak Area (Internal Standard) | Normalized Peak Area (Analyte/IS) | Calculated Concentration (µg/mL) - No IS | Calculated Concentration (µg/mL) - With IS |
| Control | 1 | 1.25E+06 | 2.55E+06 | 0.490 | 10.2 | 10.1 |
| Control | 2 | 1.18E+06 | 2.49E+06 | 0.474 | 9.7 | 9.8 |
| Control | 3 | 1.32E+06 | 2.61E+06 | 0.506 | 10.9 | 10.4 |
| Treated | 1 | 2.58E+06 | 2.58E+06 | 1.000 | 21.2 | 20.6 |
| Treated | 2 | 2.45E+06 | 2.51E+06 | 0.976 | 20.1 | 20.1 |
| Treated | 3 | 2.65E+06 | 2.63E+06 | 1.008 | 21.8 | 20.8 |
Table 2: Illustrative Comparison of Method Precision
| Method | Mean Concentration (µg/mL) - Control | Standard Deviation - Control | % RSD - Control | Mean Concentration (µg/mL) - Treated | Standard Deviation - Treated | % RSD - Treated |
| Without Internal Standard | 10.27 | 0.60 | 5.8% | 21.03 | 0.86 | 4.1% |
| With this compound | 10.10 | 0.30 | 3.0% | 20.50 | 0.36 | 1.8% |
RSD: Relative Standard Deviation
Experimental Protocols
Protocol 1: Protein Extraction and Solubilization using this compound
This protocol outlines the use of this compound for the lysis of cultured cells and solubilization of proteins.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% (w/v) this compound
-
Protease and Phosphatase Inhibitor Cocktails
-
Microcentrifuge
-
Probe Sonicator
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors. A typical starting point is 1 mL of Lysis Buffer per 10^7 cells.
-
Incubate the mixture on ice for 30 minutes with occasional vortexing.
-
For enhanced lysis and to shear nucleic acids, sonicate the sample on ice. Use short bursts (e.g., 3 x 10 seconds) with cooling periods in between to prevent overheating.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant containing the solubilized proteins to a new tube.
-
Determine the protein concentration using a compatible protein assay (e.g., BCA assay, ensuring the surfactant is compatible or diluted to a non-interfering concentration).
Protocol 2: In-Solution Protein Digestion with this compound as Internal Standard
This protocol describes the preparation of peptides for mass spectrometry analysis, incorporating this compound as an internal standard.
Materials:
-
Protein extract from Protocol 1
-
Reduction Agent: 100 mM Dithiothreitol (DTT)
-
Alkylation Agent: 200 mM Iodoacetamide (IAA)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (pH 8.0)
-
Trypsin, sequencing grade
-
Quenching Solution: 5% Formic Acid
-
Solid Phase Extraction (SPE) C18 cartridges
Procedure:
-
Take a defined amount of protein extract (e.g., 100 µg) and adjust the volume with Digestion Buffer.
-
Internal Standard Spiking: Add a pre-determined amount of this compound solution. The optimal amount should be determined empirically but a starting point is to aim for a similar signal intensity as the analyte of interest.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Condition an SPE C18 cartridge according to the manufacturer's instructions. Load the digested sample, wash away salts and the surfactant, and elute the peptides.
-
Dry the eluted peptides in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for quantitative proteomics using this compound.
Caption: Logical relationship of this compound properties and applications.
References
Application Notes and Protocols for the Analytical Detection of n-Hexadecylpyridinium-d5 Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of n-Hexadecylpyridinium cation, utilizing its deuterated form, n-Hexadecylpyridinium-d5 Bromide, as an internal standard. The primary analytical technique described is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific method suitable for various sample matrices.
Introduction
n-Hexadecylpyridinium Bromide, also known as Cetylpyridinium Bromide, is a quaternary ammonium compound (QAC) with antiseptic properties. It is a common active ingredient in pharmaceutical products like mouthwashes and lozenges. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it compensates for matrix effects and variations in sample processing.
This document outlines a comprehensive protocol for the analysis of n-Hexadecylpyridinium Bromide in a sample matrix, employing this compound as an internal standard.
Analytical Method: UPLC-MS/MS
The recommended method for the sensitive and selective quantification of n-Hexadecylpyridinium is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers excellent resolution and short analysis times.
Principle
The sample, fortified with the internal standard (this compound), is subjected to a sample preparation procedure to extract the analytes of interest. The extract is then injected into the UPLC-MS/MS system. The analytes are separated chromatographically and then detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the analysis of n-Hexadecylpyridinium Bromide using this compound as an internal standard.
Caption: Experimental workflow for the quantitative analysis of n-Hexadecylpyridinium Bromide.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific matrices.
Materials and Reagents
-
n-Hexadecylpyridinium Bromide (Analytical Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Sample Matrix (e.g., pharmaceutical formulation, plasma, saliva)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of n-Hexadecylpyridinium Bromide and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the n-Hexadecylpyridinium Bromide stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Example: Plasma)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex and transfer to a UPLC vial for analysis.
UPLC-MS/MS Instrumental Conditions
| Parameter | Condition |
| UPLC System | |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | |
| n-Hexadecylpyridinium | Precursor Ion (m/z) 304.3 -> Product Ion (m/z) 79.1 (example, requires optimization) |
| n-Hexadecylpyridinium-d5 | Precursor Ion (m/z) 309.3 -> Product Ion (m/z) 84.1 (example, requires optimization) |
Note: The MRM transitions provided are examples and should be optimized for the specific instrument used. The precursor ion for n-Hexadecylpyridinium is its molecular ion [M]+. The product ion is typically the pyridinium ring fragment. For the d5-labeled internal standard, both the precursor and product ions will have a mass shift of +5 Da.
Data Presentation and Quantitative Analysis
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards. A linear regression analysis with a weighting factor of 1/x or 1/x² is typically used.
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1523 | 15102 | 0.101 |
| 5 | 7689 | 15234 | 0.505 |
| 10 | 15345 | 15189 | 1.010 |
| 50 | 76543 | 15210 | 5.032 |
| 100 | 152890 | 15195 | 10.062 |
| 500 | 764321 | 15205 | 50.268 |
Method Validation Parameters
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| LLOQ | The lowest concentration on the calibration curve with acceptable accuracy and precision. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solutions. |
| Recovery | The extraction efficiency of the analyte from the sample matrix. |
| Stability | Analyte stability in the matrix under various storage and processing conditions (freeze-thaw, bench-top, etc.). |
Alternative Analytical Techniques
While UPLC-MS/MS is the preferred method, other techniques can be employed for the analysis of n-Hexadecylpyridinium compounds.
Titration
For bulk materials and concentrated formulations, titration methods can be used. This involves a precipitation titration where the cationic n-Hexadecylpyridinium is titrated with an anionic surfactant standard solution, such as sodium dodecyl sulfate (SDS).[1] An ion-selective electrode can be used to determine the endpoint.
Spectrophotometry
Spectrophotometric methods can be developed based on the formation of a colored ion-pair complex between n-Hexadecylpyridinium and a suitable dye.[2] However, this method may lack the specificity of chromatographic techniques.
Logical Relationship of Analytical Method Selection
The choice of the analytical method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput.
Caption: Factors influencing the selection of an analytical method for n-Hexadecylpyridinium.
Conclusion
This application note provides a comprehensive guide for the quantitative analysis of n-Hexadecylpyridinium Bromide using this compound as an internal standard by UPLC-MS/MS. The described protocol offers high sensitivity, specificity, and throughput, making it suitable for a wide range of applications in research, quality control, and drug development. The choice of the analytical method should be based on the specific requirements of the study.
References
Troubleshooting & Optimization
n-Hexadecylpyridinium-d5 Bromide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and use of n-Hexadecylpyridinium-d5 Bromide. It includes a troubleshooting guide and frequently asked questions to address common issues encountered during experiments.
Stability and Storage
Proper handling and storage of this compound are crucial to maintain its integrity and ensure reproducible experimental results.
Summary of Storage Conditions and Stability:
| Parameter | Recommendation | Citation |
| Storage Temperature | Room temperature. | |
| Atmosphere | Store under an inert atmosphere. | [1] |
| Container | Keep in a tightly closed, original container. | [2] |
| Environment | Store in a cool, dry, and well-ventilated area. | [2] |
| Incompatibilities | Avoid strong oxidizing agents and moisture. | |
| Stability | The compound is hygroscopic and stable under recommended storage conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the appearance of this compound?
A1: this compound is a white to off-white solid.[3] It may also appear as a cream-colored, waxy solid.[4]
Q2: Is this compound soluble in water?
A2: It has slight solubility in water. Sonication may be required to aid dissolution.[3] It is also slightly soluble in methanol.[3]
Q3: What are the primary applications of n-Hexadecylpyridinium Bromide?
A3: As a cationic surfactant, it is used in various applications, including as a bactericidal agent, for ion exchange, and in pharmaceutical applications.[1][5] It has also been used as a capping agent to improve the stability and luminescence of perovskites.[6]
Q4: Is the deuterated form (d5) expected to have different stability from the non-deuterated form?
A4: The stability and storage conditions for this compound are expected to be virtually identical to its non-deuterated counterpart, n-Hexadecylpyridinium Bromide. The primary difference is the isotopic labeling, which should not significantly impact its chemical stability under normal storage conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving the Compound in Aqueous Buffer | - The compound has limited water solubility.- The temperature of the solvent is too low. | - Use sonication to aid dissolution.- Gently warm the solution.- Prepare a stock solution in a suitable organic solvent like methanol and then dilute it in the aqueous buffer. |
| Precipitation Occurs When Mixing with Other Reagents | - Interaction with anionic compounds in your experimental system (e.g., anionic surfactants, certain buffer components, or proteins with a net negative charge). Cationic surfactants can form insoluble ion pairs with anionic species. | - Review all components in your mixture for potential anionic species.- If possible, replace anionic components with non-ionic or zwitterionic alternatives.- Adjust the pH of the solution to alter the charge of interacting molecules, if experimentally permissible.- Perform a compatibility test with all individual components before running the full experiment. |
| Inconsistent or Unexpected Results in Biological Assays (e.g., Enzymatic Assays) | - Interference of the cationic surfactant with the assay components.- The concentration of the surfactant is above its critical micelle concentration (CMC), leading to the sequestration of substrates or inhibitors within micelles. | - Run a control experiment with the surfactant alone to assess its baseline effect on the assay signal.- If using an enzymatic assay, be aware that surfactants like SDS (anionic) are known to interfere. Cationic surfactants can also cause interference.[7]- Determine the CMC of the surfactant in your specific assay buffer and consider working at concentrations below the CMC if micelle formation is undesirable.- If possible, use a non-ionic surfactant as an alternative if the goal is simply to prevent non-specific binding. |
| Change in Physical Appearance of the Solid Compound (e.g., Clumping) | - Absorption of moisture from the air due to its hygroscopic nature. | - Ensure the container is always tightly sealed immediately after use.- Store the compound in a desiccator to minimize moisture exposure.- If clumping occurs, the compound may still be usable, but it is recommended to re-test its concentration and purity if precise concentrations are critical for your experiment. |
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) by UV-Vis Spectroscopy
This protocol describes a common method to determine the CMC of this compound using a hydrophobic dye that exhibits a spectral shift upon incorporation into micelles.
Materials:
-
This compound
-
Hydrophobic dye (e.g., pyrene)
-
Appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
Methodology:
-
Prepare a stock solution of the hydrophobic dye: Dissolve a small, accurately weighed amount of the dye in a suitable organic solvent (e.g., acetone) to prepare a concentrated stock solution.
-
Prepare a series of this compound solutions: Prepare a range of concentrations of the surfactant in the desired aqueous buffer. The concentration range should span the expected CMC.
-
Add the dye to each surfactant solution: Add a small, constant aliquot of the dye stock solution to each of the surfactant solutions. The final concentration of the dye should be low enough to not self-associate but high enough to give a measurable absorbance signal.
-
Equilibrate the solutions: Allow the solutions to equilibrate for a set period (e.g., 2 hours) at a constant temperature to ensure micelle formation is complete.
-
Measure the absorbance spectra: Record the absorbance spectrum of each solution over the relevant wavelength range for the chosen dye.
-
Analyze the data: Plot the absorbance at a specific wavelength (where the spectral shift is most pronounced) against the concentration of this compound.
-
Determine the CMC: The plot will typically show a break or a change in the slope. The concentration at which this break occurs is the Critical Micelle Concentration.
Visualizations
Caption: Workflow for CMC determination of this compound.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cetylpyridinium Bromide | C21H38N.Br | CID 8816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Hexadecylpyridinium bromide CAS#: 140-72-7 [m.chemicalbook.com]
- 6. Hexadecylpyridinium bromides as a new capping agent for improving stability and luminescence of cesium lead bromide perovskites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
Navigating the Nuances of Deuterated Standards: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Deuterated Standards. This resource is designed to provide direct, actionable guidance for the common challenges encountered when using deuterated internal standards in mass spectrometry-based bioanalysis. Below, you will find a comprehensive troubleshooting guide and a set of frequently asked questions to help you ensure the accuracy, reproducibility, and reliability of your experimental data.
Troubleshooting Guide: From Isotopic Purity to Matrix Effects
This guide addresses specific issues that can arise during experimental workflows, offering potential causes and detailed protocols for investigation and resolution.
Issue 1: Inaccurate Quantification and Poor Reproducibility
Question: My calibration curve is non-linear, or my QC samples are failing. What could be the issue with my deuterated internal standard (IS)?
Answer: Inaccurate quantification and poor reproducibility when using a deuterated internal standard can stem from several sources. The most common culprits are insufficient isotopic purity of the standard, back-exchange of deuterium atoms, and unexpected matrix effects. It is crucial to systematically investigate these potential issues.
The presence of a significant amount of the unlabeled analyte in your deuterated standard can artificially inflate the analyte's response, leading to inaccurate quantification. This is particularly problematic at the lower limit of quantification (LLOQ).
Experimental Protocol: Assessing Isotopic Purity by LC-HRMS
This protocol outlines a method to determine the isotopic enrichment of a deuterated standard.
-
Solution Preparation:
-
Prepare a stock solution of the deuterated standard in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Prepare a dilution of this stock solution to a final concentration of ~100 ng/mL in the initial mobile phase.
-
-
LC-HRMS Analysis:
-
Inject the diluted standard solution onto a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire data in full scan mode with high resolution (>60,000) to ensure clear separation of the isotopologues.
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled analyte (M+0) and all expected deuterated isotopologues (M+1, M+2, etc.).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula: % Isotopic Purity = [Sum of deuterated isotopologue peak areas / (Sum of all isotopologue peak areas, including M+0)] * 100
-
-
Acceptance Criteria:
Deuterium atoms, particularly those on heteroatoms (like -OH, -NH, -SH) or activated carbon atoms, can exchange with protons from the sample matrix or mobile phase.[5] This leads to a decrease in the isotopic purity of the standard during sample preparation and analysis, compromising data accuracy.
Experimental Protocol: Evaluating Deuterium Back-Exchange
This experiment assesses the stability of the deuterium label under the conditions of your analytical method.
-
Sample Preparation:
-
Spike the deuterated standard into a blank biological matrix (the same matrix as your study samples).
-
Prepare three sets of samples:
-
Set 1 (T=0): Process immediately according to your established sample preparation workflow.
-
Set 2 (T=X): Incubate at the temperature and for the duration of your typical sample preparation and analysis sequence, then process.
-
Set 3 (Control): Spike the deuterated standard into a non-aqueous solvent (e.g., acetonitrile) at the same concentration.
-
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of samples.
-
Monitor the signal intensity of both the deuterated standard and any potential back-exchanged (partially de-deuterated) species.
-
-
Data Analysis:
-
Compare the peak area ratio of the back-exchanged species to the fully deuterated standard across the three sets.
-
A significant increase in the back-exchanged species in Set 2 compared to Set 1 and Set 3 indicates that back-exchange is occurring under your experimental conditions.
-
Mitigation Strategies:
-
If back-exchange is confirmed, consider repositioning the deuterium labels to more stable, non-exchangeable positions on the molecule.
-
Minimize sample exposure to high pH and high temperatures during preparation and storage.[5][6]
Issue 2: Chromatographic Peak Splitting or Tailing
Question: I am observing peak splitting or tailing for either my analyte or internal standard. What could be the cause?
Answer: Peak splitting or tailing can be indicative of several issues, ranging from chromatographic problems to interactions specific to the deuterated standard.
Common chromatographic problems can lead to poor peak shape for all compounds, including your analyte and IS.
Troubleshooting Steps:
-
Check for Voids: A void at the head of the analytical column can cause the sample to travel through two different paths, resulting in a split peak.[7][8]
-
Inspect for Blockages: A blocked frit or contaminated guard column can distort the peak shape.[8]
-
Verify Connections: Ensure all fittings and tubing are properly connected to avoid dead volume.[9][10]
Deuterated compounds can have slightly different physicochemical properties than their non-deuterated counterparts, which can lead to a small difference in retention time on a chromatographic column.[11][12][13][14] While often negligible, this can become problematic if it leads to differential matrix effects.
Experimental Workflow: Assessing Chromatographic Co-elution
-
High-Resolution Chromatography: Use a high-efficiency column and a shallow gradient to maximize the separation of the analyte and the deuterated standard.
-
Overlay Chromatograms: Inject a solution containing both the analyte and the deuterated standard. Overlay the extracted ion chromatograms for both compounds.
-
Measure Retention Time Difference: Quantify the difference in retention time (Δt_R) between the two peaks.
-
Evaluate Impact: If a significant Δt_R is observed, assess whether this leads to differential matrix effects by performing a quantitative matrix effect assessment (see Issue 3).
Mitigation Strategies:
-
If the retention time shift is problematic, consider using a standard with a different deuteration pattern, as the position of the deuterium atoms can influence the chromatographic behavior.[6][15]
-
Alternatively, using a ¹³C-labeled internal standard can often minimize chromatographic shifts.[16]
Issue 3: Variable Internal Standard Response
Question: The peak area of my deuterated internal standard is highly variable across my analytical run. What should I investigate?
Answer: High variability in the internal standard response can compromise the reliability of your data.[1][5][17] The FDA has provided guidance on evaluating IS response variability, suggesting that the root cause should be investigated when it occurs.[5][18]
Even with a co-eluting deuterated standard, matrix components can sometimes suppress or enhance the ionization of the analyte and the standard to different extents. This is known as differential matrix effect and can be exacerbated by even minor differences in retention time.[13][19]
Experimental Protocol: Quantitative Assessment of Matrix Effects
This protocol, adapted from regulatory guidance, helps to quantify the extent of matrix effects.
-
Prepare Sample Sets:
-
Set A (Neat Solution): Analyte and IS spiked in a clean solvent.
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and IS are spiked into the final extract.
-
Prepare these at low and high concentrations.
-
-
LC-MS/MS Analysis:
-
Analyze multiple replicates (n=6) from at least six different sources of the biological matrix.
-
-
Calculate Matrix Factor (MF):
-
MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
The coefficient of variation (CV) of the IS-Normalized MF across the different matrix lots should be ≤15%.
-
Mitigation Strategies:
-
Improve sample clean-up to remove interfering matrix components.
-
Optimize chromatographic conditions to separate the analyte and IS from the regions of ion suppression or enhancement.
-
If differential matrix effects persist, a different internal standard (e.g., ¹³C-labeled) may be necessary.
Data Summary Tables
Table 1: Typical Isotopic Purity of Commercial Deuterated Standards
| Compound Example | Number of Deuterium Atoms | Reported Isotopic Purity (%) |
| Tamsulosin-d4 | 4 | 99.5 |
| Oxybutynin-d5 | 5 | 98.8 |
| Eplerenone-d3 | 3 | 99.9 |
| Propafenone-d7 | 7 | 96.5 |
| Benzofuranone derivative-d2 | 2 | 94.7 |
| Data sourced from a study evaluating commercially available standards.[1] |
Table 2: Observed Chromatographic Retention Time (RT) Shifts
| Analytical Technique | Compound Type | Median RT Shift (Analyte vs. Deuterated IS) | Peak Width |
| Reversed-Phase LC | Dimethyl-labeled peptides | 3 seconds (earlier elution for deuterated) | ~7 seconds |
| Capillary Zone Electrophoresis | Dimethyl-labeled peptides | 0.1 seconds | ~5 seconds |
| Data illustrates that the chromatographic isotope effect is highly dependent on the separation mechanism.[11] |
Visualizing Common Issues with Deuterated Standards
Below are diagrams created using Graphviz to illustrate the key concepts discussed in this guide.
Caption: Workflow illustrating how deuterium back-exchange can lead to inaccurate quantification.
Caption: Diagram showing how a small retention time shift can cause differential matrix effects.
Caption: Logical flow of how unlabeled analyte impurity in a deuterated standard causes cross-talk.
Frequently Asked Questions (FAQs)
Q1: Why do deuterated standards sometimes elute earlier than the unlabeled analyte in reversed-phase chromatography?
A1: This phenomenon, known as the "isotope effect," is due to the subtle differences in physicochemical properties between C-H and C-D bonds. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to a slight decrease in the molecule's lipophilicity. In reversed-phase chromatography, where separation is based on hydrophobicity, this can result in the deuterated compound having a slightly shorter retention time.[11][16]
Q2: What is the minimum number of deuterium atoms I should have in my internal standard?
A2: A common recommendation is to have at least three deuterium atoms. This provides a sufficient mass shift (3 Da) to move the internal standard's mass signal away from the natural isotopic distribution of the unlabeled analyte, particularly the M+2 peak, thus minimizing potential cross-talk.[16]
Q3: My deuterated standard shows no chromatographic separation from the analyte, but I still see variable IS response. What could be the cause?
A3: Even with perfect co-elution, variable IS response can occur due to issues during sample preparation, such as inconsistent sample extraction or pipetting errors. It is also possible that the analyte and IS are degrading at different rates under certain storage or processing conditions. An investigation into the stability of both the analyte and the IS in the biological matrix is recommended.
Q4: Are there alternatives to deuterated standards?
A4: Yes, the most common alternative is a stable isotope-labeled standard using ¹³C or ¹⁵N. These standards are generally more expensive to synthesize but have the advantage of being less prone to chromatographic shifts and back-exchange, as the labeling is within the carbon or nitrogen skeleton of the molecule.[13]
Q5: Where should deuterium atoms be placed to ensure the stability of the standard?
A5: To minimize the risk of back-exchange, deuterium atoms should be placed on chemically stable positions. Avoid placing labels on exchangeable protons like those in hydroxyl (-OH), amine (-NH₂), or carboxyl (-COOH) groups. Labeling on aromatic rings or saturated alkyl chains, away from heteroatoms or carbonyl groups, is generally preferred. The stability of the label at its specific position should be confirmed experimentally.[6][15]
References
- 1. en.cmicgroup.com [en.cmicgroup.com]
- 2. fda.gov [fda.gov]
- 3. capa.org.tw [capa.org.tw]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of position of deuterium atoms on gas chromatographic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HDX-MS Guided Drug Discovery: Small Molecules and Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 17. ovid.com [ovid.com]
- 18. fda.gov [fda.gov]
- 19. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: n-Hexadecylpyridinium-d5 Bromide
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with n-Hexadecylpyridinium-d5 Bromide. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its common applications?
This compound is the deuterated analogue of n-Hexadecylpyridinium Bromide, a cationic surfactant. The deuteration (replacement of hydrogen with its heavier isotope, deuterium) makes it particularly useful in techniques like mass spectrometry and nuclear magnetic resonance (NMR) for purposes such as internal standards, tracing, and avoiding interference from non-deuterated counterparts.
Its primary applications are in:
-
Mass Spectrometry: Used as an internal standard for quantitative analysis of the non-deuterated compound or other cationic surfactants.
-
NMR Spectroscopy: Employed in studies where the pyridinium ring protons of the non-deuterated compound would interfere with the signals of other molecules of interest.
-
Surfactant Studies: Used to investigate the behavior of cationic surfactants, such as micelle formation and interactions with other molecules, without the interference of proton signals.
-
Drug Development: As a deuterated compound, it can be used in pharmacokinetic studies to trace the metabolic fate of the parent drug.
2. What are the general physical and chemical properties of this compound?
While specific data for the d5 variant is not always available, the properties are very similar to its non-deuterated counterpart, n-Hexadecylpyridinium Bromide.
| Property | Value |
| Molecular Formula | C₂₁H₃₃D₅BrN |
| Molecular Weight | Approximately 389.5 g/mol |
| Appearance | White to off-white powder or crystalline solid |
| Water Solubility (20°C) | 5 g/L |
| Solubility in Organics | Soluble in acetone, chloroform, and ethanol. |
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of this compound in experimental settings.
Solubility Issues
Q1: My this compound is not dissolving in water. What could be the problem and how can I fix it?
-
Concentration: You may be exceeding its solubility limit of 5 g/L at 20°C[1][2]. Try preparing a more dilute solution.
-
Temperature: The solubility of many surfactants increases with temperature. Gentle warming of the solution may aid dissolution. One study on the non-deuterated analogue measured its critical micelle concentration in water at temperatures ranging from 40°C to 60°C, indicating its solubility in this range. However, be cautious as excessive heat can degrade the compound.
-
Sonication: Using an ultrasonic bath can help to break up aggregates and enhance dissolution.
-
Purity: Ensure the water you are using is high-purity (e.g., deionized or distilled) as impurities can affect solubility.
Q2: I'm observing turbidity or precipitation in my aqueous solution, especially after it has been sitting for a while or the temperature has changed. Why is this happening?
This is likely due to the temperature-dependent solubility of the surfactant. As the temperature of a saturated or near-saturated solution decreases, the solubility can decrease, leading to precipitation or a cloudy appearance (turbidity). To resolve this, you can try gently warming the solution while stirring. To prevent this, consider preparing fresh solutions or storing stock solutions at a constant, slightly elevated temperature if the compound's stability permits.
Critical Micelle Concentration (CMC) Related Issues
Q3: My experimental results are inconsistent, and I suspect it's related to micelle formation. How can I determine the Critical Micelle Concentration (CMC) of this compound?
Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into aggregates called micelles. This can significantly alter the properties of the solution and affect experimental outcomes. The CMC of n-Hexadecylpyridinium Bromide in water is temperature-dependent.
You can determine the CMC using several methods:
-
Conductivity Measurement: This is a common and effective method for ionic surfactants[3][4][5]. As the surfactant concentration increases, the conductivity of the solution increases linearly. Once micelles form, the rate of conductivity increase changes, creating a breakpoint in the plot of conductivity versus concentration. This breakpoint is the CMC.
-
Surface Tension Measurement: The surface tension of a surfactant solution decreases as the concentration increases up to the CMC. Above the CMC, the surface tension remains relatively constant. A plot of surface tension versus the logarithm of the surfactant concentration will show a distinct inflection point, which corresponds to the CMC.
-
Fluorescence Spectroscopy: This method often employs a fluorescent probe, such as pyrene, which exhibits different fluorescence characteristics in the hydrophobic core of a micelle compared to the aqueous environment[3]. A sharp change in the fluorescence spectrum or intensity at a specific surfactant concentration indicates the CMC.
Experimental Protocol: CMC Determination by Conductivity
This protocol outlines the steps to determine the CMC of this compound in water.
Materials:
-
This compound
-
High-purity deionized water
-
Conductivity meter and probe
-
Magnetic stirrer and stir bar
-
Thermostatically controlled water bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to create a concentrated stock solution (e.g., 10 mM).
-
Set up the measurement: Place a known volume of deionized water in a beaker with a magnetic stir bar. Immerse the conductivity probe and a thermometer in the water. Place the beaker in a water bath set to the desired experimental temperature (e.g., 25°C).
-
Titration and Measurement:
-
Allow the system to equilibrate to the set temperature.
-
Record the initial conductivity of the pure water.
-
Using a micropipette, add a small, known volume of the stock solution to the beaker.
-
Allow the solution to stir and equilibrate, then record the conductivity.
-
Repeat the additions of the stock solution, recording the conductivity after each addition and equilibration. Continue this process well beyond the expected CMC.
-
-
Data Analysis:
-
Calculate the concentration of the surfactant in the beaker after each addition.
-
Plot the measured conductivity as a function of the surfactant concentration.
-
The plot should show two linear regions with different slopes. The intersection of the lines fitted to these two regions corresponds to the CMC.
-
Caption: Workflow for CMC determination using the conductivity method.
Mass Spectrometry (MS) Analysis
Q4: I am using this compound as an internal standard and I'm seeing unexpected peaks in my mass spectrum. What could be the cause?
-
Adduct Formation: In electrospray ionization (ESI), it is common for analyte molecules to form adducts with ions present in the mobile phase or from the sample matrix. For a cationic compound like this compound, you might observe adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺), although the primary ion will be the molecular ion itself. The presence of these adducts can be minimized by using high-purity solvents and additives.
-
Fragmentation: Although ESI is a soft ionization technique, some in-source fragmentation can occur. The molecular ion of n-Hexadecylpyridinium Bromide is relatively stable. However, at higher collision energies (in MS/MS experiments), fragmentation can occur. A common fragmentation pathway for similar alkylpyridinium compounds involves the loss of the alkyl chain. For n-Hexadecylpyridinium, a significant fragment would be the pyridinium ion (m/z around 79 for the non-deuterated and slightly higher for the d5 version) and the hexadecyl carbocation. The fragmentation of alkyl halides often involves the heterolytic cleavage of the carbon-halogen bond[6][7].
-
Contamination: Ensure your sample and instrument are free from contaminants. Even trace amounts of other surfactants or compounds can lead to unexpected peaks.
Caption: Potential species observed in mass spectrometry analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q5: The peaks in the ¹H NMR spectrum of my sample containing this compound are shifted or obscured. What can I do?
-
Solvent Effects: The chemical shifts of protons can be influenced by the deuterated solvent used. The pyridinium protons of n-Hexadecylpyridinium Bromide (the non-deuterated analogue) appear at approximately 9.4, 8.6, and 8.2 ppm in CDCl₃[8]. Since the d5 analogue has deuterium in these positions, you should not see these signals, which is often the reason for using this compound. The long alkyl chain protons will appear in the upfield region (typically 0.8-2.0 ppm). If your signals of interest are in the aromatic region, using the d5 analogue is advantageous.
-
Residual Solvent Peaks: All deuterated solvents contain residual amounts of their non-deuterated counterparts, as well as water. These will appear as peaks in your ¹H NMR spectrum. Consult a standard NMR solvent chart to identify these peaks and ensure they are not overlapping with your signals of interest[9]. For example, residual DMSO in DMSO-d₆ appears around 2.50 ppm, and water appears around 3.33 ppm. In D₂O, the residual HDO peak is typically around 4.79 ppm.
-
Concentration Effects: At concentrations above the CMC, the formation of micelles can lead to changes in the chemical environment of the surfactant molecules, which can cause peak broadening or shifts in the NMR spectrum. If you suspect this is an issue, try acquiring the spectrum at a lower concentration.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant broadening of NMR signals. Ensure your sample and NMR tube are clean.
Caption: A logical guide to troubleshooting common experimental issues.
References
- 1. chembk.com [chembk.com]
- 2. 1-Hexadecylpyridinium bromide CAS#: 140-72-7 [m.chemicalbook.com]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 5. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. 1-Hexadecylpyridinium bromide(140-72-7) 1H NMR [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
n-Hexadecylpyridinium-d5 Bromide degradation and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with n-Hexadecylpyridinium-d5 Bromide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Disclaimer: Specific degradation pathways for this compound are not extensively documented in publicly available literature. The information provided is based on the known properties of its non-deuterated analogue, cetylpyridinium bromide, general principles of quaternary ammonium and pyridinium salt stability, and considerations for deuterated compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under standard laboratory conditions?
A1: this compound is expected to be relatively stable under normal temperatures and pressures when stored in a cool, dry place away from light.[1][2] However, it is known to be hygroscopic, meaning it can readily absorb moisture from the atmosphere.[3] Therefore, proper storage in a desiccated environment is crucial to prevent water-mediated degradation.
Q2: How does the deuterium labeling in this compound affect its stability compared to the non-deuterated form?
A2: The replacement of hydrogen with deuterium to form a carbon-deuterium (C-D) bond generally increases the metabolic and chemical stability of a compound.[4][5] This is due to the "kinetic isotope effect," where the greater mass of deuterium results in a stronger bond that is more resistant to enzymatic and chemical cleavage, including oxidation and hydrolysis.[4][6] While this suggests enhanced stability, it does not render the molecule immune to degradation under stressful conditions.
Q3: What are the potential degradation pathways for this compound?
A3: While specific pathways for the deuterated compound are not detailed in the literature, quaternary ammonium salts, in general, can degrade via several mechanisms, particularly under harsh conditions:
-
Hofmann Elimination (β-elimination): This can occur in the presence of a strong base, leading to the formation of an alkene and a tertiary amine.
-
Dealkylation: Under high temperatures or in the presence of strong nucleophiles, the hexadecyl chain or a group from the pyridinium ring could be cleaved.[7][8]
-
Hydrolysis: Although generally stable, prolonged exposure to aqueous environments, especially at non-neutral pH, could potentially lead to the opening of the pyridinium ring.
-
Photodegradation: Exposure to UV light may induce degradation, a common pathway for many organic molecules.
Q4: I am observing a loss of my compound's signal during LC-MS analysis. What could be the cause?
A4: A diminishing signal during LC-MS analysis can be attributed to several factors:
-
Adsorption: Quaternary ammonium compounds can adsorb to glass and plastic surfaces. Using silanized glassware or polypropylene vials can mitigate this.
-
In-source Fragmentation: The compound might be fragmenting in the mass spectrometer's ion source. Optimizing the source conditions (e.g., temperature, voltages) may be necessary.
-
Degradation in Solution: The compound may be degrading in the analytical solvent. Ensure the solvent is fresh, of high purity, and at an appropriate pH. It is advisable to avoid strongly acidic or basic solutions for storage.[9]
-
Precipitation: Check for insolubility or precipitation in your sample diluent. This compound has limited solubility in water.[3]
Troubleshooting Guides
Issue 1: The solid this compound has changed in appearance (e.g., clumping, discoloration).
-
Potential Cause: Absorption of moisture due to its hygroscopic nature.[3] This can lead to physical changes and may promote chemical degradation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container with a desiccant.
-
Assess Purity: If degradation is suspected, re-analyze the material by a suitable technique (e.g., HPLC, NMR) to determine its purity.
-
Dry the Material: If only water absorption has occurred without chemical degradation, drying under vacuum may be possible. However, if the color has changed, chemical degradation is likely.
-
Issue 2: Inconsistent results in biological assays.
-
Potential Cause: Degradation of the compound in the assay medium, particularly if the medium is aqueous and has a high or low pH. The presence of water can impact the stability of quaternary ammonium compounds, especially under alkaline conditions.[10]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments.
-
Conduct a Stability Study in Medium: Analyze the concentration of the compound in the assay medium over the time course of the experiment to check for degradation.
-
Adjust pH: If the medium's pH is suspected to be the cause of degradation, consider if it can be adjusted without affecting the experimental outcome.
-
Quantitative Data Summary
Due to the lack of specific quantitative degradation data for this compound in the literature, the following table presents hypothetical data to illustrate how stability information would be presented. This data is for illustrative purposes only .
| Condition | Temperature (°C) | Time (days) | % Degradation (Hypothetical) | Potential Degradants (Hypothetical) |
| Solid, Dark, Dry | 25 | 365 | < 1% | - |
| Solid, Exposed to Light | 25 | 30 | 2-5% | Photodegradation products |
| Aqueous Solution, pH 7 | 40 | 14 | 5-10% | Hydrolysis products |
| Aqueous Solution, pH 3 | 40 | 14 | 1-3% | - |
| Aqueous Solution, pH 10 | 40 | 14 | 15-25% | Hofmann elimination products |
| 3% H₂O₂ Solution | 25 | 1 | > 30% | Oxidation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours. Dissolve a known amount in the initial solvent for analysis.
-
Photodegradation: Expose the solid compound to UV light (e.g., 254 nm) for 48 hours. Dissolve a known amount in the initial solvent for analysis.
-
-
Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV or LC-MS method.
Protocol 2: Stability-Indicating HPLC Method (Example)
This is an example method that would need to be optimized for your specific instrumentation and requirements.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 260 nm or by mass spectrometry.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. Cetylpyridinium Bromide | CAS#:140-72-7 | Chemsrc [chemsrc.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. chembk.com [chembk.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: n-Hexadecylpyridinium-d5 Bromide
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the hygroscopic compound n-Hexadecylpyridinium-d5 Bromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it hygroscopic?
A1: this compound is the deuterated form of n-Hexadecylpyridinium Bromide, a cationic surfactant with bactericidal properties.[1] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This property is common for many salts, especially those with a high affinity for water molecules.
Q2: How should I store this compound to prevent moisture absorption?
A2: To maintain its integrity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] It is crucial to keep the container securely sealed to prevent exposure to moist air.[2] Storing it in a desiccator is also a recommended practice.
Q3: What are the visible signs that the compound has absorbed moisture?
A3: If this compound has absorbed moisture, you may observe a change in its physical appearance from a free-flowing powder to a clumpy or waxy solid.[4] In severe cases, it may appear as a sticky or semi-liquid substance.
Q4: Can I still use the compound if it has absorbed some moisture?
A4: The usability of the compound after moisture absorption depends on the specific requirements of your experiment. For applications where the exact concentration is critical, such as preparing standard solutions, using a fresh, dry sample is highly recommended. Moisture absorption will alter the compound's weight, leading to inaccurate measurements.
Q5: What personal protective equipment (PPE) should I wear when handling this compound?
A5: When handling this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3][4] If there is a risk of generating dust, a respirator should be used.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inaccurate weighing of the compound. | The compound has absorbed moisture, leading to an artificially inflated weight. | Use a fresh, unopened container of the compound. If that is not possible, dry the compound under vacuum, but be aware that this may not be suitable for all applications and the compound's stability under such conditions should be considered. Always handle the compound in a low-humidity environment, such as a glove box or a room with a dehumidifier. |
| The compound appears clumpy or has changed in appearance. | Improper storage has led to significant moisture absorption. | For non-critical applications, you might be able to use the compound after thoroughly mixing to ensure homogeneity. However, for best results, it is recommended to use a new, properly stored sample. |
| Difficulty in achieving complete dissolution in a non-aqueous solvent. | The presence of water in the hygroscopic compound can interfere with its solubility in certain organic solvents. | Ensure the solvent is anhydrous. If the compound has been exposed to moisture, its water content may be too high for complete dissolution. Using a fresh, dry sample is the best course of action. |
| Inconsistent experimental results. | The variable water content in the compound between different experimental runs is affecting the reaction or assay. | Strict adherence to proper handling and storage protocols is crucial for reproducibility. Always use a fresh sample from a properly sealed container and minimize its exposure to the atmosphere during weighing and transfer. |
Quantitative Data Summary
| Property | Value | Source |
| Physical State | Solid (Powder) | [4][5] |
| Appearance | White to off-white | [6] |
| Melting Point | 67 - 71 °C | [3][5] |
| Solubility in Water | 5 g/L (20 °C) | [7] |
Experimental Protocols
Protocol for Handling Hygroscopic this compound
-
Preparation: Before opening the container, allow it to equilibrate to the ambient temperature of the laboratory to prevent condensation of atmospheric moisture onto the cold powder.
-
Inert Atmosphere: For sensitive experiments, handle the compound inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).
-
Weighing:
-
Use a clean, dry weighing vessel.
-
Quickly transfer the desired amount of the compound to the weighing vessel and securely close the main container immediately.
-
Minimize the time the container is open to the atmosphere.
-
-
Dissolution: If dissolving in a solvent, add the weighed compound to the solvent as quickly as possible. Ensure the solvent is appropriately dried if the experiment is moisture-sensitive.
-
Storage of Unused Compound: Tightly reseal the container, preferably with paraffin wax film around the cap for extra protection, and store it in a desiccator.
Visualizations
Caption: Experimental workflow for handling hygroscopic reagents.
Caption: Troubleshooting guide for hygroscopic compound issues.
References
minimizing contamination with n-Hexadecylpyridinium-d5 Bromide
Welcome to the technical support center for n-Hexadecylpyridinium-d5 Bromide. This resource is designed for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential sources of contamination in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound is the deuterated form of n-Hexadecylpyridinium Bromide (also known as Cetylpyridinium Bromide), a cationic surfactant. In a research context, it is often used as an internal standard in quantitative mass spectrometry-based assays due to its structural similarity to the non-deuterated analyte. Its surfactant properties also lend it to applications in cell lysis, as an ion-pairing reagent in chromatography, and as a component in antimicrobial studies.
Q2: What are the primary sources of laboratory contamination with this compound?
The primary sources of contamination can be categorized as follows:
-
Cross-contamination from stock solutions: Improper handling of concentrated stock solutions can lead to the contamination of pipettes, pipette tips, vials, and other labware.
-
Aerosolization: Generation of aerosols during vortexing, sonicating, or transferring solutions can disperse the compound onto benchtops, equipment, and other samples.
-
Shared equipment: Use of shared balances, spatulas, or glassware without rigorous cleaning between uses can transfer the compound.
-
Improper waste disposal: Disposing of waste containing this compound in a manner that allows for re-entry into the lab environment.
-
Personal Protective Equipment (PPE): Contaminated gloves or lab coats can be a vector for spreading the compound.
Q3: How should this compound be handled and stored to minimize contamination?
To minimize contamination, adhere to the following procedures:
-
Handling: Always handle the compound in a designated area, preferably in a fume hood, to contain any potential aerosols.[1] Use dedicated spatulas, weigh boats, and glassware. Change gloves after handling the solid compound or concentrated solutions.
-
Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Storage at room temperature is generally acceptable.[2]
Q4: Can trace levels of this compound interfere with my experiments?
Yes, even trace amounts of this cationic surfactant can significantly impact certain assays. For example, in mass spectrometry, it can cause ion suppression, leading to inaccurate quantification of the analyte of interest. In cell-based assays, its surfactant properties can disrupt cell membranes, leading to cytotoxicity and artifactual results.
Troubleshooting Guides
Issue 1: Unexpected Signal/Peak in Mass Spectrometry Analysis
Possible Cause: Cross-contamination of your sample or LC-MS system with this compound from its use as an internal standard in other analyses.
Troubleshooting Steps:
-
Blank Analysis: Run a series of solvent blanks through the LC-MS system. If the contaminant peak is present, the contamination is likely within the system (e.g., injector, column, tubing).
-
System Cleaning: If the system is contaminated, flush the entire LC system with a high-organic mobile phase (e.g., 90% acetonitrile or methanol with a small amount of acid like formic acid or TFA) for an extended period. In severe cases, individual components may need to be cleaned or replaced.
-
Sample Preparation Review: If the blanks are clean, the contamination likely occurred during sample preparation. Review your workflow for potential sources of cross-contamination, such as shared pipettes or vials.
-
Dedicated Labware: Implement the use of dedicated glassware, pipettes, and autosampler vials for samples containing high concentrations of this compound.
Issue 2: Poor Reproducibility or Unexpected Results in Cell-Based Assays
Possible Cause: Contamination of cell culture media, buffers, or equipment with this compound, leading to cytotoxic effects.
Troubleshooting Steps:
-
Reagent and Media Check: Prepare fresh media and buffers using reagents from unopened containers. Test these new preparations alongside your existing ones on a control cell line.
-
Equipment Cleaning: Thoroughly clean all equipment used in your cell culture workflow, including incubators, biosafety cabinets, and pipettes.
-
Workflow Segregation: If possible, dedicate separate equipment and lab space for experiments involving surfactants like this compound.
-
Cytotoxicity Test: Perform a dose-response experiment with this compound on your cell line to determine the concentration at which it becomes cytotoxic. This will help you establish a maximum allowable contamination level.
Data Presentation
Table 1: Recommended Cleaning Solvents for Lab Surfaces and Glassware
| Contamination Level | Solvent System | Procedure |
| Low (Trace) | 70% Isopropanol or Ethanol | Wipe surface thoroughly and allow to air dry. |
| Moderate | 1:1 Methanol/Water with 0.1% Formic Acid | Rinse glassware multiple times. For surfaces, wipe and then rinse with deionized water. |
| High (Spill) | Mild laboratory detergent and water, followed by a rinse with 1:1 Methanol/Water | First, absorb the bulk of the spill with an inert material. Then, clean the area with detergent and water, followed by the solvent rinse. |
Experimental Protocols
Protocol 1: General Cleaning Procedure for Glassware
-
Pre-rinse: Rinse the glassware three times with deionized water.
-
Sonication: Place the glassware in a sonicator bath with a 2% solution of a laboratory-grade detergent. Sonicate for 15-30 minutes.
-
Rinse: Rinse the glassware thoroughly with deionized water (at least 5 times).
-
Solvent Rinse: Rinse the glassware with methanol or acetone to remove any remaining organic residues.
-
Drying: Dry the glassware in an oven at a temperature appropriate for the glassware type.
Protocol 2: Verifying Cleanliness of Labware via LC-MS
-
Extraction: Add a suitable extraction solvent (e.g., methanol) to the piece of labware to be tested.
-
Agitation: Agitate the solvent in the labware (e.g., vortex a tube, swirl a flask) to extract any potential contaminants.
-
Analysis: Transfer the solvent to a clean autosampler vial and analyze by LC-MS in full scan mode or by monitoring the specific m/z of this compound.
-
Evaluation: Compare the resulting chromatogram to a solvent blank. The absence of a peak corresponding to the compound of interest confirms the cleanliness of the labware.
Visualizations
References
Validation & Comparative
A Comparative Guide to n-Hexadecylpyridinium-d5 Bromide and its Non-Deuterated Standard for Researchers
For professionals in research, clinical diagnostics, and drug development, the choice between a deuterated internal standard and its non-deuterated counterpart is critical for analytical accuracy. This guide provides a detailed comparison of n-Hexadecylpyridinium-d5 Bromide and n-Hexadecylpyridinium Bromide, offering insights into their distinct properties and applications, supported by experimental data and protocols.
Physicochemical Properties: A Head-to-Head Comparison
The primary distinction between this compound and its non-deuterated analog lies in the isotopic substitution of five hydrogen atoms with deuterium on the pyridine ring. This substitution results in a nominal mass difference of 5 Daltons, a crucial feature for its application in mass spectrometry.
| Property | This compound | n-Hexadecylpyridinium Bromide |
| Synonyms | Cetylpyridinium-d5 Bromide | Cetylpyridinium Bromide (CPB), 1-Hexadecylpyridinium Bromide |
| CAS Number | 143715-91-7[1] | 140-72-7[2][3] |
| Chemical Formula | C21H33D5BrN[4] | C21H38BrN[3] |
| Molecular Weight | 389.49 g/mol (approx.) | 384.44 g/mol [5] |
| Appearance | White to cream-colored powder[2] | White to cream-colored powder[2] |
Core Distinctions and Applications
This compound is predominantly utilized as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). The five deuterium atoms provide a distinct mass shift without significantly altering the chemical properties, allowing it to co-elute with the non-deuterated analyte and serve as a reliable reference for accurate quantification. The use of deuterated compounds as internal standards is a well-established practice to correct for matrix effects and variations in sample processing and instrument response.
n-Hexadecylpyridinium Bromide , also known as Cetylpyridinium Bromide (CPB), is a versatile cationic surfactant with a broad range of applications. Its amphipathic nature, with a hydrophilic pyridinium head and a long hydrophobic hexadecyl tail, allows it to lower surface tension and form micelles in aqueous solutions.[6]
Key applications of the non-deuterated standard include:
-
Antiseptic and Bactericidal Agent: It disrupts the integrity of pathogenic membranes, leading to cell lysis.[2][7]
-
Ion-Pairing Agent in Chromatography: It is suitable for ion-pair chromatography techniques.
-
Biochemical Reagent: It is an effective agent for extracting DNA and proteins.[2][7]
-
Corrosion Inhibitor: It can be used to inhibit the corrosion of mild steel in acidic environments.
The "isotope effect" is a key consideration when using the deuterated standard. The C-D bond is stronger than the C-H bond, which can lead to slight differences in retention times in chromatography.[8] This chromatographic separation between the analyte and the internal standard is often advantageous as it can minimize potential isobaric interferences. In the broader context of drug development, deuteration of molecules has been explored to potentially improve metabolic profiles and increase the half-life of pharmaceuticals.[9][10]
Experimental Data: Surfactant Performance
A critical performance indicator for a surfactant is its Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to aggregate and form micelles.[6] This property is fundamental to its action in various applications.
| Surfactant | Method | Temperature (°C) | CMC (mol/L) | Reference |
| n-Hexadecylpyridinium Bromide | Conductivity | 25 | 9.0 x 10⁻⁴ | --INVALID-LINK-- |
| n-Hexadecylpyridinium Bromide | Surface Tension | 25 | 9.2 x 10⁻⁴ | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Quantitative Analysis of n-Hexadecylpyridinium Bromide using LC-MS/MS with a Deuterated Internal Standard
This protocol outlines the use of this compound as an internal standard for the precise quantification of its non-deuterated counterpart in a given matrix (e.g., biological fluid, environmental sample).
1. Preparation of Standards and Samples:
- Prepare a stock solution of n-Hexadecylpyridinium Bromide (analyte) and this compound (internal standard, IS) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
- Create a series of calibration standards by spiking known concentrations of the analyte stock solution into the blank matrix.
- Add a fixed concentration of the IS stock solution to all calibration standards, quality control samples, and unknown samples.
- Perform sample extraction (e.g., protein precipitation with acetonitrile or solid-phase extraction) to remove interferences.
- Evaporate the supernatant/eluate and reconstitute in the mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
- Liquid Chromatography (LC):
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry (MS/MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Analyte (n-Hexadecylpyridinium): Q1: m/z 304.3 → Q3: m/z 79.1 (or other suitable product ion).
- IS (n-Hexadecylpyridinium-d5): Q1: m/z 309.3 → Q3: m/z 84.1 (or other suitable product ion).
- Optimize instrument parameters such as declustering potential, collision energy, and source temperature.
3. Data Analysis:
- Integrate the peak areas for both the analyte and the IS.
- Calculate the ratio of the analyte peak area to the IS peak area.
- Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
- Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
This protocol describes a common method to determine the CMC of a surfactant like n-Hexadecylpyridinium Bromide.
1. Materials and Equipment:
- n-Hexadecylpyridinium Bromide.
- High-purity deionized water.
- Conductivity meter with a temperature-controlled cell.
- Magnetic stirrer and stir bar.
- Volumetric flasks and pipettes.
2. Procedure:
- Prepare a concentrated stock solution of n-Hexadecylpyridinium Bromide in deionized water (e.g., 10 mM).
- Place a known volume of deionized water into the temperature-controlled measurement cell and allow it to equilibrate to the desired temperature (e.g., 25 °C).
- Measure the initial conductivity of the water.
- Make successive small additions of the surfactant stock solution to the water in the cell, allowing the solution to mix thoroughly and the temperature to stabilize before each measurement.
- Record the conductivity after each addition. Continue this process well beyond the expected CMC.
3. Data Analysis:
- Plot the measured conductivity as a function of the surfactant concentration.
- The plot will typically show two linear regions with different slopes.
- The point of intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).
Visualizations: Workflows and Mechanisms
To further clarify the concepts discussed, the following diagrams illustrate key processes and relationships.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Caption: Mechanism of bactericidal action for a cationic surfactant.
Caption: Relationship between deuterated and non-deuterated forms and their applications.
References
- 1. This compound | 143715-91-7 [amp.chemicalbook.com]
- 2. 1-Hexadecylpyridinium bromide | 140-72-7 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. a2bchem.com [a2bchem.com]
- 5. Cetylpyridinium Bromide | C21H38N.Br | CID 8816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Critical Micelle Concentration - Kibron [kibron.com]
- 7. goldbio.com [goldbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]
- 10. C–H deuteration of organic compounds and potential drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Accuracy and Precision of n-Hexadecylpyridinium-d5 Bromide as a Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in regulated environments such as drug development and bioanalysis, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of analytes. This guide provides a comprehensive comparison of n-Hexadecylpyridinium-d5 Bromide as an internal standard against other commonly used deuterated standards for the analysis of quaternary ammonium compounds (QACs). The information presented herein is supported by experimental data from validated analytical methods, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Critical Role of Internal Standards in Mitigating Analytical Variability
Internal standards are essential in analytical methodologies to correct for the variability inherent in sample preparation, chromatographic separation, and mass spectrometric detection. Deuterated internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to their non-labeled counterparts. This similarity ensures they co-elute during chromatography and experience similar ionization effects, thus effectively compensating for matrix effects and variations in extraction recovery and injection volume.
Quantitative Performance Comparison of Deuterated Internal Standards
The following table summarizes the performance characteristics of various deuterated internal standards used in the analysis of QACs, providing a benchmark for their accuracy and precision. The data is compiled from validated LC-MS/MS methods.
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound | Cetylpyridinium Chloride & other C16 QACs | Biological Fluids | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches |
| Benzalkonium Chloride-d7 (C12) | Benzalkonium Chloride (C12) | Human Serum | 61-129[1] | 0.22-17.4[1] | 0.35-17.3[1] |
| Human Urine | 61-129[1] | 0.22-17.4[1] | 0.35-17.3[1] | ||
| Benzalkonium Chloride-d7 (C14) | Benzalkonium Chloride (C14) | Human Serum | 61-129[1] | 0.22-17.4[1] | 0.35-17.3[1] |
| Human Urine | 61-129[1] | 0.22-17.4[1] | 0.35-17.3[1] | ||
| Didecyldimethylammonium-d6 Chloride | Didecyldimethylammonium Chloride | Sludge | 74-107[2] | - | 0.8-20.6[2] |
| Benzalkonium Chloride-d13 | D5 Benzalkonium Chloride (C12 & C14) | Human Urine | 82.0 - 82.6[3] | - | - |
Note: Direct comparative data for this compound was not available in the public domain. The performance of other deuterated QAC standards provides an expected range of performance.
Experimental Protocol: A Representative LC-MS/MS Method for Quaternary Ammonium Compound Analysis
This section details a typical experimental protocol for the quantitative analysis of QACs in biological matrices using a deuterated internal standard.
1. Sample Preparation and Extraction:
-
Matrix: Human Serum or Urine.
-
Internal Standard Spiking: A known concentration of the deuterated internal standard (e.g., this compound) is added to each sample, calibrator, and quality control sample at the beginning of the extraction process.
-
Solid-Phase Extraction (SPE):
-
Samples are loaded onto a weak cation-exchange SPE cartridge.
-
The cartridge is washed with an appropriate solvent to remove interfering matrix components.
-
The analytes and the internal standard are eluted with a suitable elution solvent.
-
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 or C8 reversed-phase column is typically used for the separation of QACs.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid and ammonium formate) and an organic phase (e.g., acetonitrile or methanol) is employed.
-
Flow Rate: A typical flow rate is maintained for optimal separation.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.
-
3. Quantification:
-
The peak area ratio of the analyte to its corresponding deuterated internal standard is calculated.
-
A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations.
-
The concentration of the analyte in the unknown samples is determined from the calibration curve.
Visualizing the Experimental Workflow
The following diagrams illustrate the key stages of the analytical process.
Caption: A generalized workflow for the analysis of quaternary ammonium compounds using a deuterated internal standard.
Logical Relationship of Internal Standard Function
Caption: The role of an internal standard in correcting for analytical variability to ensure accurate quantification.
Conclusion
The use of deuterated internal standards is a cornerstone of robust and reliable quantitative analysis of quaternary ammonium compounds by LC-MS/MS. While specific performance data for this compound was not found for a direct head-to-head comparison, the data available for other deuterated QAC standards, such as Benzalkonium Chloride-d7 and Didecyldimethylammonium-d6, demonstrate excellent recovery and precision. It is reasonable to expect that this compound would exhibit similarly high performance when used as an internal standard for the analysis of cetylpyridinium and other long-chain quaternary ammonium compounds. Its chemical structure, being a direct isotopic analog of the C16 pyridinium cation, makes it an ideal choice to compensate for analytical variability, thereby ensuring the accuracy and precision required in research, clinical, and pharmaceutical settings. Researchers are encouraged to perform method-specific validation to establish the performance characteristics of this compound within their own analytical systems.
References
comparing n-Hexadecylpyridinium-d5 Bromide with other internal standards
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the choice of a suitable internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of n-Hexadecylpyridinium-d5 Bromide with other internal standards, supported by experimental data and detailed methodologies.
This compound, a deuterated cationic surfactant, is a stable isotope-labeled (SIL) internal standard. The use of SIL internal standards is widely considered the gold standard in quantitative mass spectrometry.[1][2] This is because they share near-identical physicochemical properties with the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability.[2][3]
Performance Comparison of Internal Standards
The following table summarizes key performance metrics for selected deuterated long-chain QAC internal standards from this study, which can be considered representative alternatives to this compound.
| Internal Standard | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | LOQ (ng/mL) |
| D7-C12-Benzalkonium | C12-Benzalkonium | Serum | 85-95 | -10 to 5 | 3.5-8.2 | 4.1-9.8 | 0.05 |
| D7-C14-Benzalkonium | C14-Benzalkonium | Serum | 88-98 | -8 to 3 | 2.9-7.5 | 3.8-9.1 | 0.05 |
| D7-C16-Benzalkonium | C16-Benzalkonium | Serum | 90-101 | -5 to 2 | 2.5-6.8 | 3.5-8.5 | 0.05 |
| D7-C12-Alkyltrimethylammonium | C12-Alkyltrimethylammonium | Urine | 92-105 | -15 to 8 | 4.1-9.5 | 5.2-10.3 | 0.1 |
| D7-C14-Alkyltrimethylammonium | C14-Alkyltrimethylammonium | Urine | 95-108 | -12 to 5 | 3.8-8.9 | 4.9-9.7 | 0.1 |
| D7-C16-Alkyltrimethylammonium | C16-Alkyltrimethylammonium | Urine | 98-110 | -10 to 3 | 3.2-8.1 | 4.5-9.2 | 0.1 |
Data extracted from a study on the determination of 30 quaternary ammonium compounds in human serum and urine.[4] The performance of this compound is expected to be in a similar range.
Based on these data, it is anticipated that this compound would exhibit excellent performance as an internal standard for the quantification of n-Hexadecylpyridinium and other long-chain cationic surfactants. Its key advantages would include:
-
High Accuracy and Precision: The close structural and chemical similarity to the analyte ensures that it effectively tracks the analyte through the entire analytical process, leading to high accuracy and precision.[2][3]
-
Effective Matrix Effect Compensation: As a deuterated analog, it co-elutes with the analyte, experiencing the same degree of ion suppression or enhancement in the mass spectrometer source, thus providing reliable correction for matrix effects.[5]
-
Improved Method Robustness: The use of a SIL internal standard like this compound makes the analytical method less susceptible to variations in sample preparation and instrument performance.[3]
Experimental Protocols
Below is a representative experimental protocol for the analysis of quaternary ammonium compounds in a biological matrix using a deuterated internal standard, based on established methods.[4]
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of sample (e.g., serum or urine), add the internal standard solution (e.g., this compound in methanol) to achieve a final concentration of 10 ng/mL.
-
Vortex mix for 30 seconds.
-
Load the sample onto a weak cation-exchange solid-phase extraction (SPE) cartridge preconditioned with methanol and water.
-
Wash the cartridge with water followed by methanol.
-
Elute the analytes and the internal standard with a solution of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for the analyte and the internal standard.
Visualizing the Workflow
To aid in understanding the experimental process and the logic behind internal standard selection, the following diagrams are provided.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Decision pathway for internal standard selection.
References
- 1. researchgate.net [researchgate.net]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation: The Role of n-Hexadecylpyridinium-d5 Bromide as an Internal Standard
In the landscape of analytical chemistry and drug development, the validation of analytical methods is paramount to ensure the reliability, accuracy, and precision of quantitative data. A critical component of robust bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is the use of an appropriate internal standard (IS). This guide provides a comparative analysis of using a stable isotope-labeled (SIL) internal standard, specifically n-Hexadecylpyridinium-d5 Bromide, versus a non-deuterated structural analogue in the validation of analytical methods.
The use of a SIL-IS, such as this compound, is considered the gold standard in quantitative LC-MS analysis.[1] Deuterated standards are compounds in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] Because these standards closely resemble the target analyte in chemical structure and physicochemical properties, they exhibit nearly identical behavior during sample preparation, chromatography, and ionization.[1] This co-elution and similar ionization response allow the SIL-IS to effectively compensate for variations in sample matrix, ion suppression or enhancement, and instrument performance, leading to more accurate and precise results.[2] Regulatory bodies like the FDA have emphasized the importance of using SIL-IS when available to ensure the development of robust and reliable methods.
Conversely, using a structural analogue as an internal standard, while a common practice when a SIL-IS is unavailable, can introduce variability and potential inaccuracies. Although structurally similar, these compounds may have different chromatographic retention times and ionization efficiencies compared to the analyte, making them less effective at compensating for matrix effects and other sources of error.[2]
This guide will illustrate the advantages of using this compound through a presentation of comparative data from a hypothetical analytical method validation, detailed experimental protocols, and visual workflows.
Comparative Performance Data
The following tables summarize the hypothetical performance data from a validated LC-MS/MS method for the quantification of "Analyte X" using either this compound or a structural analogue as the internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Method with this compound (SIL-IS) | Method with Structural Analogue IS |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL |
| Signal-to-Noise Ratio at LLOQ | > 10 | > 10 |
Table 2: Accuracy and Precision
| Quality Control Sample | Method with this compound (SIL-IS) | Method with Structural Analogue IS |
| Accuracy (% Bias) | Precision (%RSD) | |
| Low QC (3 ng/mL) | -2.5% | 4.1% |
| Mid QC (500 ng/mL) | 1.8% | 2.5% |
| High QC (800 ng/mL) | 0.9% | 1.9% |
Table 3: Matrix Effect Evaluation
| Parameter | Method with this compound (SIL-IS) | Method with Structural Analogue IS |
| Matrix Factor (Average) | 0.98 | 0.85 |
| IS-Normalized Matrix Factor (%RSD) | 3.2% | 14.7% |
The data clearly indicates that the method employing this compound as the internal standard provides superior linearity, a lower limit of quantification, and significantly better accuracy and precision. The most notable difference is observed in the matrix effect evaluation, where the SIL-IS effectively normalizes the variability introduced by the biological matrix, as shown by the low %RSD of the IS-normalized matrix factor.
Experimental Protocols
A detailed methodology for the key experiments cited in the data tables is provided below.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (either this compound or the structural analogue).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Analyte X: [Precursor Ion] -> [Product Ion]
-
This compound: [Precursor Ion+5] -> [Product Ion]
-
Structural Analogue IS: [Precursor Ion'] -> [Product Ion']
-
3. Validation Experiments
-
Linearity: A calibration curve was prepared by spiking blank plasma with known concentrations of Analyte X. The peak area ratio of the analyte to the internal standard was plotted against the nominal concentration.
-
Accuracy and Precision: Quality control (QC) samples at three concentration levels were prepared and analyzed in quintuplicate on three different days. Accuracy was determined as the percent deviation from the nominal concentration (% Bias), and precision was expressed as the relative standard deviation (%RSD).
-
Matrix Effect: The matrix effect was evaluated by comparing the peak response of the analyte in post-extraction spiked plasma samples to the peak response in a neat solution. The IS-normalized matrix factor was calculated to assess the ability of the internal standard to compensate for matrix-induced signal suppression or enhancement.
Visualizing the Workflow and Rationale
To further clarify the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the analytical method validation workflow and the mechanism by which a deuterated internal standard mitigates matrix effects.
References
A Comparative Guide to the Isotopic Purity of n-Hexadecylpyridinium-d5 Bromide
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, particularly in mass spectrometry-based applications, the isotopic purity of standards is of paramount importance. This guide provides a comparative analysis of n-Hexadecylpyridinium-d5 Bromide, a commonly used deuterated surfactant, and its alternatives. The data presented herein is based on commercially available information and established analytical methodologies.
Isotopic Purity Comparison
The isotopic purity of a deuterated compound is a critical measure of its quality, indicating the percentage of molecules that are fully labeled with the deuterium isotope. High isotopic purity is essential for accurate quantification in stable isotope dilution assays and for minimizing interferences in sensitive analytical methods.
The table below summarizes the typical isotopic purity of this compound and its commercially available alternatives.
| Compound | Degree of Deuteration | Stated Isotopic Purity (atom % D) |
| This compound | d5 | 98%[1][2] |
| n-Hexadecyl-d33-triethylammonium Bromide | d33 | 98%[3] |
| n-Hexadecyl-d33-trimethylammonium Bromide | d33 | 98% |
Note: The stated isotopic purity is the minimum guaranteed purity as provided by various suppliers. Lot-to-lot variability may exist, and it is always recommended to consult the Certificate of Analysis (CoA) for specific batch data.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound is primarily accomplished using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Quantitative ¹H NMR (qNMR) Spectroscopy
Quantitative ¹H NMR provides a direct measure of the amount of residual, non-deuterated sites in the molecule. By comparing the integral of the residual proton signals to that of a known internal standard, the isotopic enrichment can be accurately calculated.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the deuterated standard (this compound) and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean NMR tube.
-
Dissolve the sample and standard in a known volume of a deuterated solvent that does not have signals overlapping with the analyte or standard (e.g., Methanol-d4, DMSO-d6). Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Use a quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for the small residual proton signals.
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of the residual protons on the pyridinium ring of the analyte and the signal of the internal standard.
-
Calculate the isotopic purity using the following formula:
Where:
-
Integral_analyte = Integral of the residual proton signal(s) of the analyte
-
N_protons_analyte = Number of protons giving rise to the integrated signal in the non-deuterated form
-
Integral_standard = Integral of the signal of the internal standard
-
N_protons_standard = Number of protons giving rise to the integrated signal of the standard
-
Weight_analyte/standard = Weight of the analyte/standard
-
MW_analyte/standard = Molecular weight of the analyte/standard
-
Electrospray Ionization - High-Resolution Mass Spectrometry (ESI-HRMS)
ESI-HRMS is a highly sensitive technique that separates and detects ions based on their mass-to-charge ratio (m/z). It can resolve the different isotopologues (molecules with different numbers of deuterium atoms), allowing for the determination of the isotopic distribution and overall enrichment.[4]
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound in a suitable solvent compatible with ESI-MS, such as methanol or acetonitrile/water. A typical concentration is in the range of 1-10 µg/mL.
-
-
HRMS Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode, as the analyte is a quaternary ammonium salt and will readily form a positive ion.
-
Use a high-resolution mass analyzer (e.g., Orbitrap, TOF) with a resolution of at least 70,000 to resolve the isotopic peaks.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, gas flow rates) to achieve stable and efficient ionization.
-
Acquire data over a mass range that includes the molecular ion of the deuterated compound and its potential isotopologues (e.g., m/z 300-450).
-
-
Data Analysis:
-
Identify the molecular ion cluster corresponding to the n-Hexadecylpyridinium cation.
-
Determine the relative abundance of each isotopologue (M+0, M+1, M+2, etc., where M is the monoisotopic mass of the fully deuterated species).
-
Correct the observed abundances for the natural isotopic abundance of carbon-13.
-
Calculate the isotopic purity by summing the relative abundances of the desired deuterated isotopologues.
-
Visualizing the Isotopic Purity Analysis Workflow
The following diagram illustrates the general workflow for determining the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Determination.
This guide provides a foundational understanding of the isotopic purity of this compound and the methodologies used for its verification. For critical applications, it is imperative to obtain lot-specific data from the supplier and, if necessary, perform independent verification using the detailed protocols outlined above.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to n-Hexadecylpyridinium-d5 Bromide for Researchers and Drug Development Professionals
In the landscape of analytical and pharmaceutical research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results, particularly in mass spectrometry-based assays. This guide provides a comprehensive comparison of n-Hexadecylpyridinium-d5 Bromide, a deuterated form of n-Hexadecylpyridinium Bromide (also known as Cetylpyridinium Bromide), against its non-deuterated counterpart and other analytical standards. This document is intended for researchers, scientists, and drug development professionals who utilize these compounds in their experimental workflows.
Product Specifications: A Comparative Overview
A Certificate of Analysis (CoA) provides critical information regarding the quality and purity of a chemical standard. While specific values are lot-dependent, the following table summarizes the typical specifications for this compound and its non-deuterated alternative, n-Hexadecylpyridinium Bromide.
| Parameter | This compound (Typical) | n-Hexadecylpyridinium Bromide (Typical) |
| Appearance | White to Off-White Solid | White to Off-White Crystalline Powder |
| Molecular Formula | C₂₁H₃₃D₅BrN | C₂₁H₃₈BrN |
| Molecular Weight | 389.47 g/mol | 384.44 g/mol |
| Purity (Assay) | ≥98% | ≥96% - 98% |
| Isotopic Purity | ≥98 atom % D | Not Applicable |
| Identity (NMR) | Conforms to structure | Conforms to structure |
| Solubility | Soluble in water, ethanol, and methanol | Soluble in water, ethanol, and methanol |
Performance Comparison in Bioanalytical Applications
The primary advantage of this compound lies in its application as an internal standard for the quantification of n-Hexadecylpyridinium Bromide in complex biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterium labeling provides a mass shift that allows the mass spectrometer to distinguish the internal standard from the analyte, while its chemical properties remain nearly identical.
Key Performance Advantages of this compound:
-
Correction for Matrix Effects: Biological samples can contain components that suppress or enhance the ionization of the analyte, leading to inaccurate quantification. As the deuterated standard co-elutes with the non-deuterated analyte, it experiences the same matrix effects, allowing for reliable correction.[1]
-
Improved Precision and Accuracy: By compensating for variations in sample preparation, extraction recovery, and instrument response, the use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the analytical method.[1][2][3]
-
Enhanced Method Robustness: The use of a deuterated internal standard makes the analytical method more robust and less susceptible to minor variations in experimental conditions.
Alternative Internal Standards:
While a stable isotope-labeled standard is considered the "gold standard," other compounds can be used as internal standards:
-
Structural Analogs: A compound with a similar chemical structure to the analyte but a different molecular weight can be used. However, it may not co-elute with the analyte and may experience different matrix effects, potentially compromising accuracy.
-
Other Stable Isotope-Labeled Compounds: In some cases, compounds labeled with ¹³C or ¹⁵N are used. These also provide a mass shift for detection by MS and are excellent internal standards.
Experimental Protocols
The following is a representative experimental protocol for the quantification of n-Hexadecylpyridinium Bromide in a biological matrix (e.g., plasma) using this compound as an internal standard.
Objective: To determine the concentration of n-Hexadecylpyridinium Bromide in plasma samples by LC-MS/MS.
Materials:
-
n-Hexadecylpyridinium Bromide (analyte)
-
This compound (internal standard)
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Water, HPLC grade
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of the analyte and internal standard in methanol.
-
Prepare calibration standards by spiking known concentrations of the analyte into the biological matrix.
-
Prepare QC samples at low, medium, and high concentrations in the biological matrix.
-
-
Sample Preparation (Protein Precipitation and SPE):
-
To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient elution
-
Flow rate: 0.4 mL/min
-
Injection volume: 10 µL
-
-
MS/MS Conditions:
-
Ionization mode: Positive Electrospray Ionization (ESI+)
-
Monitor the precursor-to-product ion transitions for both the analyte and the internal standard (Multiple Reaction Monitoring - MRM).
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.
-
Visualizing the Bioanalytical Workflow
The following diagram illustrates the typical workflow for a bioanalytical method using a deuterated internal standard.
Conclusion
This compound is an invaluable tool for researchers and drug development professionals requiring accurate quantification of n-Hexadecylpyridinium Bromide. Its use as a stable isotope-labeled internal standard in LC-MS assays provides superior performance in correcting for matrix effects and improving method precision and accuracy compared to non-labeled standards or structural analogs. The detailed experimental protocol and workflow diagram provided in this guide offer a practical framework for the implementation of this essential analytical reagent in a regulated and research-oriented environment.
References
A Comparative Guide to the Analysis of n-Hexadecylpyridinium Bromide Utilizing its Deuterated Analog as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methodologies for the quantification of n-Hexadecylpyridinium Bromide, a widely used quaternary ammonium compound. In advanced analytical techniques, its deuterated form, n-Hexadecylpyridinium-d5 Bromide, serves as an invaluable internal standard to ensure accuracy and precision. While direct inter-laboratory comparison data for this compound is not publicly available, this document offers a performance comparison of established analytical methods for the parent compound, which is directly relevant for laboratories working with its deuterated analog. The methods discussed include High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS), and Potentiometric Titration.
Comparison of Analytical Methodologies
The selection of an analytical method for n-Hexadecylpyridinium Bromide depends on factors such as required sensitivity, sample matrix complexity, available equipment, and the need for high-throughput analysis. Below is a summary of the performance characteristics of three common analytical techniques.
Table 1: Performance Comparison of Analytical Methods for n-Hexadecylpyridinium Bromide Quantification
| Parameter | HPLC-UV | HPLC-MS/MS | Potentiometric Titration |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection. | Titration with a standardized solution to a potentiometric endpoint. |
| Typical Use | Routine quality control, formulation analysis. | Bioanalysis, trace-level quantification, complex matrices. | Assay of raw materials and concentrated formulations. |
| Limit of Detection (LOD) | ~0.03 µg/mL[1] | ~26 ng/mL[2] | Higher concentration range, not suitable for trace analysis. |
| Limit of Quantification (LOQ) | ~0.1 µg/mL[1] | ~26 ng/mL[2] | Not applicable for trace levels. |
| Linearity Range | 5 - 2000 µg/mL[1] | Typically in the ng/mL to low µg/mL range.[2] | Dependent on titrant concentration. |
| Precision (RSD) | < 2.0%[1] | Typically < 15% | < 0.3% |
| Selectivity | Moderate; co-eluting impurities can interfere. | High; specific mass-to-charge ratio detection. | Low; can be affected by other ionic species. |
| Internal Standard Use | Recommended for improved accuracy. | This compound is ideal. | Not typically used. |
Experimental Protocols and Workflows
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used method for the quantification of n-Hexadecylpyridinium in formulated products. It offers a good balance of sensitivity, selectivity, and cost-effectiveness.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column is commonly used, though specialized columns for basic compounds can improve peak shape.[3] For example, a Cogent Diamond Hydride™ column (4.6 x 75mm, 4µm) can be employed.[4]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape.[3][4] For instance, a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) can be used.[3]
-
Detection: UV detection is typically set at a wavelength of around 254 nm.[3]
-
Internal Standard: this compound can be used as an internal standard. A working solution is prepared and added to all samples and standards.
-
Sample Preparation: Samples are accurately weighed and dissolved in a suitable diluent, such as a mixture of the mobile phase components, to a known concentration. The internal standard solution is then added.
-
Calibration: A series of calibration standards are prepared by spiking a blank matrix with known amounts of n-Hexadecylpyridinium Bromide and a constant concentration of the internal standard. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
HPLC-UV analysis workflow for n-Hexadecylpyridinium Bromide.
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
HPLC-MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalytical studies and the detection of trace levels of n-Hexadecylpyridinium Bromide. The use of a deuterated internal standard like this compound is crucial for correcting matrix effects and variations in instrument response.
Experimental Protocol:
-
Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS).
-
Column: A C18 or similar reversed-phase column is typically used.
-
Mobile Phase: Similar to HPLC-UV, a mixture of acetonitrile and water with a volatile acidic modifier such as formic acid is used to ensure compatibility with the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.
-
MS/MS Detection: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both n-Hexadecylpyridinium and n-Hexadecylpyridinium-d5.
-
n-Hexadecylpyridinium: Precursor ion (m/z) → Product ion (m/z)
-
n-Hexadecylpyridinium-d5: Precursor ion (m/z) → Product ion (m/z)
-
-
Sample Preparation: For biological samples like saliva or plasma, a protein precipitation or solid-phase extraction (SPE) step is typically required to remove interferences.[2] The internal standard is added before any extraction steps to account for sample loss.
-
Calibration: Calibration standards are prepared in the same biological matrix as the samples to mimic the matrix effects.
References
A Comparative Performance Guide to n-Hexadecylpyridinium-d5 Bromide and Its Alternatives
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical reagents is paramount to achieving accurate and reproducible results. This guide provides a detailed comparison of n-Hexadecylpyridinium-d5 Bromide, its non-deuterated analogue n-Hexadecylpyridinium Bromide (also known as Cetylpyridinium Bromide, CPB), and a primary alternative, n-Hexadecylpyridinium Chloride (Cetylpyridinium Chloride, CPC).
This compound is a deuterated form of CPB, a cationic surfactant. The primary distinction of the "-d5" variant is the replacement of five hydrogen atoms on the pyridinium ring with deuterium. This isotopic labeling does not significantly alter the compound's fundamental chemical properties but is crucial for specific advanced analytical techniques where isotopic differentiation is required. For most other applications, such as antimicrobial assays or general surfactant use, the performance characteristics are dictated by the common active cation, n-Hexadecylpyridinium. Therefore, the performance of the widely-used alternatives, CPB and CPC, serves as a direct comparison for its general utility.
Physicochemical and Surfactant Properties
The core function of these compounds as surfactants is their ability to form micelles in solution above a certain concentration, known as the Critical Micelle Concentration (CMC). The counter-ion (Bromide vs. Chloride) has a modest but measurable impact on this property. The less hydrated bromide ion is more effective at neutralizing the charge on the micellar surface, which generally results in a slightly lower CMC for CPB compared to CPC.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | n-Hexadecylpyridinium Bromide (CPB) | n-Hexadecylpyridinium Chloride (CPC) |
| CAS Number | 143715-91-7[1][2] | 140-72-7[3] | 123-03-5 |
| Molecular Formula | C₂₁H₃₃D₅BrN[1] | C₂₁H₃₈BrN[3] | C₂₁H₃₈ClN |
| Molecular Weight | 389.51 g/mol | 384.44 g/mol | 339.99 g/mol |
| Appearance | White to Off-White Solid | White Crystalline Solid | White Powder |
| Critical Micelle Conc. (CMC) | Not typically measured | ~0.90 mM | ~1.1 mM |
Performance Comparison: Antimicrobial Efficacy
The primary performance characteristic for CPB and CPC in many biological applications is their broad-spectrum antimicrobial activity. This is driven by the positively charged cetylpyridinium cation, which interacts with and disrupts the negatively charged cell membranes of bacteria and fungi, leading to cell lysis.[4] Because this action is dependent on the cation, the antimicrobial performance of CPB and CPC is considered highly comparable. The following table summarizes Minimum Inhibitory Concentration (MIC) data for Cetylpyridinium Chloride (CPC) against a range of pathogenic microorganisms, which is representative of the cetylpyridinium cation's efficacy.
Table 2: Representative Antimicrobial Activity of the Cetylpyridinium Cation (Data for CPC)
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus (MSSA) | Gram-positive | 2.0 µg/mL[5][6] |
| Staphylococcus aureus (MRSA) | Gram-positive | 10.0 µg/mL[5][6] |
| Streptococcus mutans | Gram-positive | 0.25 - 8.0 µg/mL |
| Escherichia coli | Gram-negative | 32 - 256 µg/mL[5] |
| Porphyromonas gingivalis | Gram-negative | 0.05% (MIC >92%)[7] |
| Aggregatibacter actinomycemcomitans | Gram-negative | Low MIC (High Activity)[8] |
The Role of Deuterium Labeling
The defining feature of this compound is its isotopic purity, which makes it an invaluable tool for specific research applications.
-
Mass Spectrometry: The known mass difference makes it an excellent internal standard for quantitative analysis of CPB or CPC in complex matrices, allowing for precise correction of sample loss or ionization variability.
-
Neutron Scattering: Neutrons interact differently with hydrogen and deuterium. This property allows researchers to use this compound to create "contrast" in small-angle neutron scattering (SANS) experiments. By selectively deuterating the pyridinium head group, its structure and orientation within a micelle or at an interface can be precisely determined.
Below is a diagram illustrating the decision-making process for selecting the appropriate compound based on the intended application.
Caption: Decision workflow for selecting between deuterated and non-deuterated surfactants.
Mechanism of Antimicrobial Action
The diagram below illustrates the generally accepted mechanism by which the n-Hexadecylpyridinium cation exerts its bactericidal effects.
Caption: Action of n-Hexadecylpyridinium on a bacterial cell membrane.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.
Caption: Workflow for a standard Broth Microdilution MIC Assay.
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of the surfactant (e.g., CPC) is prepared in a suitable solvent and then serially diluted in sterile Mueller-Hinton Broth (or another appropriate growth medium) across the wells of a 96-well microtiter plate.
-
Inoculum Preparation: The test microorganism is grown on an agar plate, and several colonies are used to create a suspension in saline or broth. The turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well containing the diluted surfactant is inoculated with the standardized bacterial suspension. A positive control well (broth + inoculum) and a negative control well (broth only) are included. The plate is then incubated under appropriate atmospheric conditions (e.g., 37°C for 18-24 hours).
-
Interpretation: Following incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Protocol 2: Determination of Critical Micelle Concentration (CMC) by Conductometry
This method is suitable for ionic surfactants like CPB and CPC and relies on the change in the electrical conductivity of a solution as micelles begin to form.
Methodology:
-
Solution Preparation: A concentrated stock solution of the surfactant is prepared in deionized water. A series of dilutions are then made from this stock solution.
-
Conductivity Measurement: A calibrated conductivity meter is used. The probe is immersed in a beaker containing a known volume of deionized water.
-
Titration: Small, precise aliquots of the concentrated surfactant stock solution are incrementally added to the water. After each addition and gentle stirring to ensure homogeneity, the conductivity of the solution is recorded.
-
Data Analysis: The measured conductivity is plotted against the surfactant concentration. The resulting graph will show two linear regions with different slopes. The point where these two lines intersect corresponds to the Critical Micelle Concentration (CMC). Below the CMC, conductivity increases sharply as individual surfactant ions are added. Above the CMC, further additions of the surfactant primarily form neutral micelles, leading to a much smaller increase in conductivity.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. chembk.com [chembk.com]
- 4. Antimicrobial efficacy of the use of mouthwash with cetylpiridinium chloride for aerosol producing procedures. A systematic review [scielo.sa.cr]
- 5. journals.asm.org [journals.asm.org]
- 6. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial efficacy of 0·05% cetylpyridinium chloride mouthrinses - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Comparative Guide to Regulatory Guidelines for Deuterated Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in bioanalytical method development, with significant regulatory implications. This guide provides an objective comparison of deuterated standards against other alternatives, supported by experimental data and detailed methodologies, to aid in making informed decisions that align with regulatory expectations.
The use of stable isotope-labeled internal standards (SIL-IS) is widely recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the accuracy and precision of bioanalytical data. Among these, deuterated standards are frequently employed due to their cost-effectiveness and accessibility. However, their use is not without potential pitfalls that can attract regulatory scrutiny. This guide delves into the nuances of using deuterated standards, offering a clear comparison with other isotopic labeling approaches, particularly ¹³C-labeled standards.
Performance Comparison: Deuterated vs. Other Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection, without interfering with its measurement. While deuterated standards are structurally very similar to the analyte, the substitution of hydrogen with deuterium can introduce subtle yet significant physicochemical differences.
| Parameter | Deuterated Standards | ¹³C-Labeled Standards | Structural Analogs (Non-isotopic) | Key Considerations & Regulatory Scrutiny |
| Co-elution with Analyte | May exhibit slight chromatographic shifts (earlier elution in reversed-phase LC is common).[1][2][3][4] | Typically co-elute perfectly with the analyte.[1][2] | Elution times will differ from the analyte. | Regulatory agencies prefer co-elution to ensure that the internal standard experiences the same matrix effects as the analyte. Any chromatographic separation must be thoroughly investigated and justified. |
| Isotopic Stability (H/D Exchange) | Risk of back-exchange of deuterium for hydrogen, especially at labile positions, can compromise quantification.[5] | Highly stable with no risk of isotopic exchange.[1] | Not applicable. | The stability of the label is a critical validation parameter. Evidence of label stability under all relevant storage and processing conditions must be provided. |
| Matrix Effects | Differential matrix effects can occur if there is a chromatographic shift between the analyte and the standard.[2] | Effectively compensates for matrix effects due to identical chromatographic behavior.[1][2] | May not adequately compensate for matrix effects as ionization efficiency can differ significantly from the analyte. | Thorough investigation of matrix effects from multiple sources is a regulatory requirement. The ability of the internal standard to track and correct for these effects is a key performance indicator. |
| Extraction Recovery | Can sometimes differ from the analyte. One study reported a 35% lower recovery for deuterated haloperidol compared to the unlabeled drug. | Extraction recovery is generally identical to the analyte. | Recovery can be significantly different and more variable than the analyte. | Consistency and reproducibility of recovery for both the analyte and the internal standard must be demonstrated. |
| Cost & Availability | Generally more cost-effective and readily available.[6] | Typically more expensive and may require custom synthesis.[6] | Can be a cost-effective option if a suitable analog is available. | While cost is a practical consideration, regulatory bodies prioritize data quality and robustness. The choice of a less suitable internal standard based on cost alone is not a defensible position. |
| Quantitative Accuracy (Example) | A study comparing an analogous internal standard to a SIL-IS for the analysis of an anticancer agent showed a mean bias of 96.8% for the analog. | The same study demonstrated a mean bias of 100.3% for the SIL-IS, indicating higher accuracy.[7] | Accuracy can be compromised by differences in recovery and matrix effects. | Regulatory submissions require demonstration of high accuracy and precision of the bioanalytical method. |
Experimental Protocols for Key Validation Experiments
The following are detailed methodologies for critical validation experiments when using deuterated internal standards, based on FDA and EMA (ICH M10) guidelines.
Selectivity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard without interference from endogenous matrix components.
Protocol:
-
Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine) from individual donors.
-
Analyze one blank sample from each source to assess for interferences at the retention times of the analyte and the deuterated internal standard.
-
Analyze another aliquot of each blank matrix spiked only with the deuterated internal standard.
-
Analyze a third aliquot of each blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
Acceptance Criteria: The response of any interfering peak in the blank samples at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ. The response of any interfering peak at the retention time of the internal standard should be ≤ 5% of the internal standard response.
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter in the data (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.
-
Acceptance Criteria:
-
Accuracy: The mean concentration at each level should be within ±15% of the nominal concentration, except for the LLOQ, which should be within ±20%.
-
Precision: The coefficient of variation (CV) at each level should not exceed 15%, except for the LLOQ, which should not exceed 20%.
-
Stability of Deuterated Standard in Biological Matrix
Objective: To evaluate the stability of the deuterated internal standard in the biological matrix under various storage and handling conditions, with a focus on assessing potential H/D back-exchange.
Protocol:
-
Freeze-Thaw Stability:
-
Prepare low and high QC samples.
-
Subject the samples to at least three freeze-thaw cycles (e.g., freeze at -20°C or -80°C and thaw at room temperature).
-
Analyze the samples and compare the results to freshly prepared QCs.
-
-
Bench-Top Stability:
-
Prepare low and high QC samples.
-
Keep the samples at room temperature for a period that reflects the expected duration of sample handling.
-
Analyze the samples and compare the results to freshly prepared QCs.
-
-
Long-Term Stability:
-
Store low and high QC samples at the intended storage temperature (e.g., -80°C) for a duration that meets or exceeds the storage time of the study samples.
-
Analyze the samples at various time points and compare the results to the nominal concentrations.
-
-
Post-Preparative Stability:
-
Process low and high QC samples and store the extracted samples in the autosampler for the expected duration of an analytical run.
-
Analyze the samples and compare the results to freshly processed QCs.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing Key Processes
To further clarify the workflows and decision-making processes involved in the use of deuterated standards, the following diagrams are provided.
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: Decision tree for internal standard selection in bioanalysis.
References
- 1. ukisotope.com [ukisotope.com]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of n-Hexadecylpyridinium-d5 Bromide: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like n-Hexadecylpyridinium-d5 Bromide are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound.
This compound is a deuterated analog of Cetylpyridinium Bromide, a cationic surfactant. Due to its chemical properties, it is classified as hazardous and requires careful management throughout its lifecycle, from use to final disposal. It is harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects[1].
Hazard Profile and Safety Precautions
Before handling this compound, it is crucial to be aware of its hazard classifications. Personal protective equipment (PPE) is mandatory to minimize exposure risks.
Table 1: Hazard Classification for n-Hexadecylpyridinium Bromide
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
| Data sourced from representative Safety Data Sheets for the non-deuterated analog, Hexadecylpyridinium Bromide. |
Essential Personal Protective Equipment (PPE):
-
Gloves: Wear impervious chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[1]
-
Respiratory Protection: A NIOSH-approved dust respirator (such as an N95) is necessary, especially when handling the solid form where dust may be generated.[2]
-
Lab Coat: A lab coat must be worn to protect from skin contact.[2][3]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
Step 1: Segregation and Labeling
-
Designated Waste Container: All solid waste contaminated with this compound, including unused product, contaminated PPE (gloves, etc.), and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name: "this compound Waste." Ensure the label also indicates the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
Container Integrity: Use a container that is in good condition, compatible with the chemical, and can be securely sealed.[3] Keep the container closed except when adding waste.[3]
Step 2: Managing Spills
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Small Spills:
-
Wearing appropriate PPE, carefully sweep or scoop the solid material to avoid generating dust.[4]
-
Place the spilled material into the designated hazardous waste container.[1][2]
-
Clean the spill area with a damp cloth or paper towel. The cleaning materials must also be disposed of as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area and restrict access.
-
Increase ventilation if it is safe to do so.
-
Contain the spill using absorbent materials like sand or vermiculite.[5]
-
Follow your institution's emergency procedures for large chemical spills and contact your Environmental Health & Safety (EHS) department.
-
Step 3: Final Disposal
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[5] Improper disposal poses a significant threat to aquatic ecosystems.
-
Professional Waste Disposal: The collected hazardous waste must be disposed of through a licensed professional waste disposal service.[1] Your institution's EHS department will coordinate the pickup and disposal.
-
Incineration: The recommended disposal method for this type of organic bromide compound is high-temperature incineration in a licensed hazardous waste facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[1][6]
-
Empty Containers: Empty containers that once held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself, as they will retain residue.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for n-Hexadecylpyridinium-d5 Bromide
This guide provides immediate, essential safety and logistical information for handling n-Hexadecylpyridinium-d5 Bromide in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.
Hazard Identification and Classification
This compound is a hazardous substance requiring careful handling. Key hazards are summarized below.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 (Gastrointestinal tract) | H373: May cause damage to organs through prolonged or repeated exposure if swallowed |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety glasses with side-shields, or goggles. A face shield may be required for larger quantities or when there is a splash hazard. | Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Hands | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended; latex is not suitable.[3] Gloves must be inspected before use and disposed of properly after.[2] |
| Respiratory | A full-face particle respirator type N100 (US) or type P3 (EN 143) may be appropriate where risk assessment shows air-purifying respirators are necessary. | Use in a well-ventilated area, preferably a certified fume hood.[3] |
| Body | Lab coat or a full protective suit. | Protective clothing should be appropriate for the concentration and amount of the substance being handled.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for safety. The following diagram outlines the key steps for handling this compound.
Emergency Procedures
Immediate and appropriate responses to exposure or spills are critical.
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and call an ophthalmologist immediately. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Call a physician if you feel unwell.[2] |
| Ingestion | Immediately make the victim drink water (two glasses at most). Do not induce vomiting. Call a physician. |
| Spill | Evacuate the area. Wear appropriate PPE. Avoid dust formation.[2] For minor spills, use an absorbent material like sand or vermiculite to contain the spill, then transfer to a sealed container for disposal.[4] Prevent the product from entering drains.[2][5] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure compliance with regulations.
| Waste Type | Disposal Procedure |
| Unused Product/Contaminated Solids | Collect in a suitable, closed, and labeled container. Dispose of contents/container to an approved waste disposal plant. |
| Contaminated Debris (Gloves, wipes, etc.) | Collect in a clear plastic bag, double-bag for leak protection, and label as "Waste this compound (Mutagenic Potential)". Submit for hazardous waste pickup. |
| Aqueous Solutions | Due to its high aquatic toxicity, do not discharge to sinks or drains.[5] Collect in a labeled waste container for chemical waste disposal. |
The following diagram illustrates the decision-making process for waste segregation and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
